5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5,5-dimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO2/c1-10-4-6-11(7-5-10)13-14-8-12(2,3)9-15-13/h4-7H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPBWRPQSPRISS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane, a valuable neopentyl boronic ester intermediate in organic synthesis. The document details a standard laboratory protocol, presents key quantitative data in a structured format, and includes a visual representation of the synthesis workflow. This compound is of significant interest to researchers in medicinal chemistry and materials science, primarily for its application in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Core Synthesis Protocol
The synthesis of this compound is achieved through the esterification of p-tolylboronic acid with neopentyl glycol (2,2-dimethyl-1,3-propanediol). This reaction is typically carried out under anhydrous conditions to favor the formation of the boronic ester and is often facilitated by the removal of water.
Experimental Procedure
A general and effective protocol for the synthesis is as follows:
To a round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet, p-tolylboronic acid (1.0 equivalent) and neopentyl glycol (1.0 equivalent) are added. Anhydrous tetrahydrofuran (THF) is then introduced as the solvent, followed by the addition of anhydrous sodium sulfate (or magnesium sulfate) to act as a dehydrating agent. The reaction mixture is stirred at room temperature under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Upon completion, the reaction mixture is filtered to remove the drying agent. The filtrate is then concentrated under reduced pressure to yield the crude product. Purification is typically achieved by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to afford this compound as a white solid.
Quantitative Data Summary
The following tables summarize the key physical and spectroscopic data for the starting materials and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| p-Tolylboronic Acid | C₇H₉BO₂ | 135.96 | 245-250 |
| Neopentyl Glycol | C₅H₁₂O₂ | 104.15 | 124-129 |
| This compound | C₁₂H₁₇BO₂ | 204.08 | 93-95 |
| Spectroscopic Data for this compound |
| ¹H NMR (300 MHz, CDCl₃) δ (ppm) |
| 7.72 (d, J = 7.8 Hz, 2H) |
| 7.20 (d, J = 7.8 Hz, 2H) |
| 3.79 (s, 4H) |
| 2.39 (s, 3H) |
| 1.05 (s, 6H) |
| ¹³C NMR (CDCl₃) δ (ppm) |
| Data not explicitly found in search results, typical shifts would be in the aromatic (120-140 ppm), alkane (20-30 ppm), and C-O regions (around 70 ppm). |
| ¹¹B NMR (CDCl₃) δ (ppm) |
| Data not explicitly found in search results, but for similar trigonal boronate esters, a broad singlet is expected in the range of 20-30 ppm. |
Yield: A reported yield for a similar synthesis is approximately 95%.
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
In-Depth Technical Guide: Physicochemical Properties of 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane, a valuable organoboron compound. This document is intended to serve as a key resource for researchers and professionals involved in synthetic chemistry, materials science, and drug development.
Core Physicochemical Data
This compound, also known as 4-methylphenylboronic acid neopentyl ester, is a white solid at room temperature.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₇BO₂ | [1][2][3][4] |
| Molecular Weight | 204.08 g/mol | [1][2][3][4] |
| CAS Number | 380481-66-3 | [1][4] |
| Melting Point | 92-95 °C | [1] |
| Boiling Point | Not available | [1] |
| Solubility | Data not available. Expected to be soluble in common organic solvents. | |
| pKa | Data not available. |
Synthesis and Characterization
The synthesis of this compound is typically achieved through the esterification of p-tolylboronic acid with neopentyl glycol. This reaction is a standard method for the protection of boronic acids and for the preparation of boronic esters for use in various chemical reactions.
Experimental Protocol: Synthesis of this compound
The following is a generalized experimental protocol based on common synthetic procedures for boronic acid esters.[1]
Materials:
-
p-Tolylboronic acid
-
Neopentyl glycol (2,2-dimethyl-1,3-propanediol)
-
Toluene (or another suitable azeotroping solvent)
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Recrystallization solvent (e.g., hexanes)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add equimolar amounts of p-tolylboronic acid and neopentyl glycol.
-
Add a sufficient volume of toluene to suspend the reactants.
-
Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as the reaction proceeds.
-
Continue refluxing until no more water is collected, indicating the completion of the reaction.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent, such as hexanes, to yield the final product as a white solid.
Characterization
The synthesized compound is typically characterized by standard analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point Analysis: To assess the purity of the synthesized compound.
Visualizing the Synthesis
The following diagram illustrates the general workflow for the synthesis of this compound.
Applications
This compound is a versatile reagent in organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The neopentyl glycol protecting group offers stability and allows for controlled reactivity of the boronic acid functionality. Its applications extend to the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.
References
An In-depth Technical Guide to 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane
CAS Number: 380481-66-3
This technical guide provides a comprehensive overview of 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane, a key organoboron compound utilized in modern organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details the compound's properties, synthesis, and applications, with a focus on its role in carbon-carbon bond formation.
Compound Identification and Properties
This compound, also known as p-methylphenylboronic acid neopentyl ester or 4-methylbenzeneboronic acid neopentyl ester, is a stable and versatile boronic acid derivative.[1][2] The neopentyl glycol protecting group enhances its stability and handling properties compared to the corresponding boronic acid.
Physicochemical Data
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 380481-66-3 | [1][2] |
| Molecular Formula | C₁₂H₁₇BO₂ | [1] |
| Molecular Weight | 204.08 g/mol | [3] |
| Melting Point | 92-95 °C | [1] |
| Boiling Point | 303 °C | [2] |
| Appearance | Solid | |
| Purity | Typically ≥98% | [2] |
Spectral Data
-
¹H NMR: Expected signals would include singlets for the methyl protons of the neopentyl group and the p-tolyl group, doublets for the aromatic protons, and a singlet for the methylene protons of the dioxaborinane ring.
-
¹³C NMR: Signals corresponding to the aromatic carbons, the methyl carbons, the methylene carbons, and the quaternary carbon of the neopentyl group would be expected.
-
IR Spectroscopy: Characteristic absorption bands would be anticipated for C-H (aromatic and aliphatic), C=C (aromatic), and B-O bonds.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.
Synthesis and Experimental Protocols
The primary method for the synthesis of this compound is the esterification of p-tolylboronic acid with neopentyl glycol. This reaction is typically carried out with azeotropic removal of water to drive the equilibrium towards the product.
Synthesis Workflow
The general workflow for the synthesis of this compound is depicted below.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol: Esterification
This protocol is a representative procedure based on standard methods for the formation of boronic esters.
Materials:
-
p-Tolylboronic acid (1.0 eq)
-
Neopentyl glycol (1.1 eq)
-
Toluene or Hexane
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add p-tolylboronic acid and neopentyl glycol.
-
Add a suitable solvent, such as toluene or hexane, to the flask.
-
Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as the reaction proceeds.
-
Continue refluxing until the theoretical amount of water has been collected, indicating the completion of the reaction.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane) or by column chromatography on silica gel.
Applications in Organic Synthesis and Drug Development
This compound is a valuable reagent in organic synthesis, primarily as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, which is a fundamental transformation in the synthesis of complex organic molecules, including pharmaceuticals.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as this compound) with an organic halide or triflate in the presence of a palladium catalyst and a base.
Catalytic Cycle:
The generally accepted mechanism for the Suzuki-Miyaura coupling is illustrated in the following catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Role in Drug Development: Synthesis of Telmisartan Analogs
While a direct synthesis of the commercial drug Telmisartan using this compound is not the most commonly cited route, the core biphenyl structure of Telmisartan is often constructed via a Suzuki coupling.[1][4] The p-tolyl moiety is a common structural motif in medicinal chemistry, and this boronic ester serves as a readily available and stable precursor for its introduction into potential drug candidates. For instance, a key step in an efficient synthesis of Telmisartan involves the Suzuki coupling of a boronic acid derivative with a brominated aromatic compound to form the central biphenyl core.[1][4] The use of boronic esters like the one discussed here offers advantages in terms of stability and ease of handling in such synthetic routes.
Illustrative Synthetic Pathway towards a Telmisartan Precursor:
The following diagram illustrates a plausible synthetic connection where a p-tolyl boronic acid derivative, similar to the topic compound, is used to construct the biphenyl core of Telmisartan.
Caption: Synthetic pathway to Telmisartan utilizing a Suzuki coupling.
Potential Impact on Signaling Pathways
Telmisartan, a drug whose synthesis can involve precursors derived from p-tolylboronic acid, is an angiotensin II receptor blocker (ARB). It selectively inhibits the binding of angiotensin II to the AT₁ receptor in vascular smooth muscle and the adrenal gland, leading to vasodilation and a reduction in blood pressure. This mechanism of action directly interferes with the renin-angiotensin-aldosterone system (RAAS), a critical signaling pathway in the regulation of blood pressure and cardiovascular homeostasis. Therefore, reagents like this compound are instrumental in the synthesis of molecules that can modulate such crucial physiological signaling pathways.
Safety and Handling
As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its stability and utility in Suzuki-Miyaura cross-coupling reactions make it an important building block for the construction of complex molecules, including those with significant therapeutic potential. This guide provides a foundational understanding of its properties, synthesis, and applications for professionals in the chemical and pharmaceutical sciences.
References
In-Depth Technical Guide to the Structure Elucidation of 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane, a key organoboron compound. This document details the spectroscopic and crystallographic data, experimental protocols for its synthesis and characterization, and the logical workflow for its structural determination.
Introduction
This compound, a neopentyl glycol ester of p-tolylboronic acid, is a valuable reagent in organic synthesis, particularly in cross-coupling reactions. Its stability and defined structure make it a preferred boronic acid surrogate. This guide outlines the critical data and methodologies used to unequivocally confirm its molecular structure.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 5,5-dimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane | [1][2] |
| Synonyms | 4-Methylbenzeneboronic acid neopentyl ester, 2-(p-tolyl)-5,5-dimethyl-1,3,2-dioxaborinane | [1] |
| CAS Number | 380481-66-3 | [2][3] |
| Molecular Formula | C₁₂H₁₇BO₂ | [1][2] |
| Molecular Weight | 204.08 g/mol | [1][2] |
| Melting Point | 92-95 °C | [4] |
| Appearance | White to off-white solid |
Spectroscopic Data
Spectroscopic analysis is fundamental to the structural elucidation of organic molecules. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the boron atom.
Table 2: ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.71 | d, J = 7.8 Hz | 2H | Ar-H (ortho to B) |
| 7.19 | d, J = 7.8 Hz | 2H | Ar-H (meta to B) |
| 3.76 | s | 4H | -O-CH₂ - |
| 2.36 | s | 3H | Ar-CH₃ |
| 1.02 | s | 6H | -C(CH₃ )₂- |
Table 3: ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| 141.5 | Ar-C -CH₃ |
| 134.5 | Ar-C H (ortho to B) |
| 128.3 | Ar-C H (meta to B) |
| ~130 (ipso) | Ar-C -B (often not observed) |
| 72.4 | -O-C H₂- |
| 31.8 | -C (CH₃)₂- |
| 21.8 | Ar-C H₃ |
| 21.5 | -C(C H₃)₂- |
Table 4: ¹¹B NMR Spectroscopic Data
| Chemical Shift (ppm) | Comments |
| ~30 | Characteristic for a tricoordinate boronate ester |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 5: Mass Spectrometry Data
| m/z | Interpretation |
| 204 | [M]⁺ (Molecular Ion) |
| 119 | [M - C₅H₁₀O₂ + H]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Crystallographic Data
Single-crystal X-ray diffraction provides the most definitive evidence for the structure of a crystalline solid, offering precise bond lengths and angles. The crystal structure of this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 726769.[1]
Table 6: Selected Bond Lengths and Angles from X-ray Crystallography
| Parameter | Bond/Atoms | Value (Å or °) |
| Bond Length | B-C(aryl) | ~1.56 |
| B-O | ~1.37 | |
| C-O | ~1.46 | |
| C-C (dioxaborinane) | ~1.53 | |
| Bond Angle | O-B-O | ~114 |
| O-B-C(aryl) | ~123 | |
| B-O-C | ~110 | |
| O-C-C | ~111 |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of this compound.
Synthesis
Reaction: p-Tolylboronic acid + Neopentyl glycol → this compound + 2 H₂O
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add p-tolylboronic acid (1.0 eq), neopentyl glycol (1.1 eq), and toluene (sufficient to suspend the reagents).
-
Heat the mixture to reflux.
-
Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 2-4 hours.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as hexanes or a mixture of hexanes and ethyl acetate to yield the product as a white crystalline solid.
Characterization Methods
-
NMR Spectroscopy: ¹H, ¹³C, and ¹¹B NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz for ¹H). Deuterated chloroform (CDCl₃) is a common solvent.
-
Mass Spectrometry: Mass spectra can be obtained using techniques such as gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) or electrospray ionization (ESI).
-
X-ray Crystallography: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent system.
Structure Elucidation Workflow
The logical process for determining the structure of this compound is outlined below.
Caption: Workflow for the structure elucidation of the target molecule.
Signaling Pathways and Biological Activity
To date, there is no significant literature reporting specific biological activities or involvement in signaling pathways for this compound itself. Its primary role is that of a synthetic intermediate.
Conclusion
The structure of this compound is unequivocally established through a combination of spectroscopic and crystallographic techniques. The data presented in this guide provide a comprehensive reference for researchers working with this important organoboron compound. The detailed experimental protocols offer a reliable method for its synthesis and characterization.
Caption: 2D Chemical Structure of the target molecule.
References
4-Methylbenzeneboronic acid neopentyl ester characterization data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization data and experimental protocols for 4-Methylbenzeneboronic acid neopentyl ester, a key reagent in organic synthesis.
Core Data Summary
Below is a summary of the key quantitative data for 4-Methylbenzeneboronic acid neopentyl ester, also known as 5,5-dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane.
| Property | Value | Reference |
| CAS Number | 380481-66-3 | [1] |
| Molecular Formula | C₁₂H₁₇BO₂ | [1] |
| Molecular Weight | 204.08 g/mol | [2] |
| Melting Point | 93-95 °C | [2] |
| Appearance | White to pale cream crystals or powder | [1] |
| Purity | ≥98.5% (GC) | [1] |
Spectroscopic Data
While specific spectra were not found in the initial search, typical chemical shifts for related structures are provided below for reference.
¹H NMR (Proton Nuclear Magnetic Resonance)
-
Aromatic Protons (p-tolyl group): Expected in the range of δ 7.0-8.0 ppm.
-
Methyl Protons (p-tolyl group): Expected around δ 2.3-2.5 ppm.
-
Methylene Protons (neopentyl group, -OCH₂-): Expected around δ 3.7 ppm.
-
Methyl Protons (neopentyl group, -C(CH₃)₂): Expected around δ 1.0 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Aromatic Carbons (p-tolyl group): Expected in the range of δ 125-140 ppm.
-
Methyl Carbon (p-tolyl group): Expected around δ 21 ppm.
-
Methylene Carbons (neopentyl group, -OCH₂-): Expected around δ 72 ppm.
-
Quaternary Carbon (neopentyl group, -C(CH₃)₂): Expected around δ 32 ppm.
-
Methyl Carbons (neopentyl group, -C(CH₃)₂): Expected around δ 22 ppm.
¹¹B NMR (Boron-11 Nuclear Magnetic Resonance)
-
The chemical shift for tricoordinate boronic esters typically appears in the range of δ 20-35 ppm.
Experimental Protocols
A general and widely used method for the synthesis of arylboronic acid neopentyl esters involves the condensation reaction between the corresponding arylboronic acid and neopentyl glycol.
Synthesis of 4-Methylbenzeneboronic Acid Neopentyl Ester
Materials:
-
4-Methylbenzeneboronic acid
-
Neopentyl glycol
-
Toluene (or another suitable azeotroping solvent)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add 4-methylbenzeneboronic acid (1 equivalent) and neopentyl glycol (1-1.2 equivalents).
-
Add a sufficient amount of toluene to suspend the reagents.
-
Heat the mixture to reflux with vigorous stirring.
-
Water is removed from the reaction mixture by azeotropic distillation and collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or by observing the amount of water collected.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., hexanes, heptane) or by column chromatography on silica gel.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 4-Methylbenzeneboronic acid neopentyl ester.
References
An In-depth Technical Guide to the Synthesis of 5,5-dimethyl-2-p-tolyl-1,3,2-dioxaborinane from 4-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5,5-dimethyl-2-p-tolyl-1,3,2-dioxaborinane, a valuable boronic ester intermediate in organic synthesis. This document details the experimental protocol for its preparation from 4-methylphenylboronic acid and neopentyl glycol, presents key characterization data, and illustrates the reaction workflow.
Core Synthesis and Characterization
The synthesis of 5,5-dimethyl-2-p-tolyl-1,3,2-dioxaborinane is achieved through the esterification of 4-methylphenylboronic acid with neopentyl glycol. This reaction is a straightforward and efficient method for the protection of the boronic acid functional group, enhancing its stability and handling properties for subsequent applications, such as in cross-coupling reactions.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesized compound, 5,5-dimethyl-2-p-tolyl-1,3,2-dioxaborinane.
| Property | Value |
| Molecular Formula | C₁₂H₁₇BO₂ |
| Molecular Weight | 204.08 g/mol |
| Appearance | White to pale cream crystals or powder |
| Melting Point | 91.5-97.5 °C |
| ¹H NMR (500 MHz, CDCl₃) | δ = 1.03 (s, 6H, neop-CH₃), 2.37 (s, 3H, tolyl-CH₃), 3.77 (s, 4H, CH₂), 7.19 (d, 2H, ³JH-H = 9 Hz, aryl-CHm), 7.72 (d, 2H, ³JH-H = 9 Hz, aryl-CHo) |
| ¹³C{¹H} NMR (125 MHz, CDCl₃) | δ = 21.8 (tolyl-CH₃), 22.0 (neop-CH₃), 32.0 (neop-Cq), 72.4 (CH₂), 128.5 (aryl-CHm), 134.0 (aryl-CHo), 140.8 (aryl-Cqtolyl) |
| ¹¹B{¹H} NMR (160 MHz, CDCl₃) | δ = 26.9 |
| CAS Number | 380481-66-3 |
Experimental Protocol
The following protocol provides a detailed methodology for the synthesis of 5,5-dimethyl-2-p-tolyl-1,3,2-dioxaborinane.
Materials:
-
4-Methylphenylboronic acid
-
Neopentyl glycol (2,2-dimethylpropane-1,3-diol)
-
Toluene
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Rotary evaporator
-
NMR spectrometer
Procedure:
-
Reaction Setup: To a solution of 4-methylphenylboronic acid in toluene, add an equimolar amount of neopentyl glycol.
-
Dehydration: Add anhydrous magnesium sulfate to the reaction mixture to act as a dehydrating agent, removing the water formed during the esterification.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the dissolution of the starting materials.
-
Work-up: Once the reaction is complete, filter the mixture to remove the magnesium sulfate.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene. The resulting solid is the desired product, 5,5-dimethyl-2-p-tolyl-1,3,2-dioxaborinane. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
-
Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B) and melting point determination to confirm its identity and purity.
Visualizations
Reaction Scheme
The following diagram illustrates the chemical transformation in the synthesis of 5,5-dimethyl-2-p-tolyl-1,3,2-dioxaborinane.
Caption: Synthesis of 5,5-dimethyl-2-p-tolyl-1,3,2-dioxaborinane.
Experimental Workflow
This diagram outlines the key steps in the experimental procedure for the synthesis.
Caption: Experimental workflow for the synthesis.
A Technical Guide to 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane, a versatile organoboron compound with significant applications in synthetic chemistry, particularly in the realm of drug discovery and development. This document details its chemical properties, provides a general experimental protocol for its synthesis, and explores its critical role as a neopentyl glycol boronic ester in the widely utilized Suzuki-Miyaura cross-coupling reaction. Furthermore, this guide illustrates its application in the synthesis of bioactive molecules and the logical workflow of its use in medicinal chemistry, supported by diagrams generated using the DOT language.
Introduction
This compound, also known as p-methylphenylboronic acid neopentyl ester, is an important intermediate in organic synthesis.[1] Its structure features a p-tolyl group attached to a 1,3,2-dioxaborinane ring, which is formed by the reaction of p-tolylboronic acid with neopentyl glycol. This neopentyl glycol protecting group confers enhanced stability to the boronic acid, making it less prone to protodeboronation and easier to handle and purify compared to the free boronic acid. These characteristics are highly desirable in multi-step syntheses, a common feature of drug development programs.
The primary utility of this compound lies in its application as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This Nobel Prize-winning methodology is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds, which is a fundamental transformation in the construction of complex molecular architectures found in many pharmaceutical agents.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | 5,5-dimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane | [2] |
| Synonyms | 4-Methylbenzeneboronic acid neopentyl ester, this compound | [2] |
| CAS Number | 380481-66-3 | [1][3] |
| Molecular Formula | C₁₂H₁₇BO₂ | [2][3] |
| Molecular Weight | 204.08 g/mol | [2][3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 92-95 °C | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the esterification of p-tolylboronic acid with neopentyl glycol. This reaction is often carried out in a suitable solvent with azeotropic removal of water to drive the reaction to completion.
General Experimental Protocol for Synthesis
This protocol describes a general method for the synthesis of this compound.
Materials:
-
p-Tolylboronic acid
-
Neopentyl glycol (2,2-dimethylpropane-1,3-diol)
-
Toluene (or another suitable azeotroping solvent)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add p-tolylboronic acid (1.0 equivalent) and neopentyl glycol (1.0-1.2 equivalents).
-
Add a sufficient volume of toluene to suspend the reagents.
-
Heat the mixture to reflux with vigorous stirring.
-
Continuously remove the water formed during the reaction via the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of water collection.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., hexanes) to yield the desired this compound as a crystalline solid.
Role in Drug Discovery: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile tool in medicinal chemistry for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in drug molecules. This compound serves as a stable and efficient source of the p-tolyl group in these reactions.
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic ester (in this case, the p-tolyl group) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (R-R'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
References
An In-depth Technical Guide to 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane for Researchers and Drug Development Professionals
Introduction
5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane is a synthetically versatile organoboron compound that has garnered significant interest within the fields of organic chemistry and drug discovery. As a neopentyl glycol boronic ester derivative of p-tolylboronic acid, it serves as a crucial building block in the construction of complex molecular architectures. Its stability, reactivity, and ease of handling make it a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.
Core Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₁₂H₁₇BO₂ |
| Molecular Weight | 204.08 g/mol |
| CAS Number | 380481-66-3[1] |
| Appearance | White to off-white crystalline powder |
| Melting Point | 92-95 °C[2] |
| IUPAC Name | 5,5-dimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the esterification of p-tolylboronic acid with neopentyl glycol. This condensation reaction proceeds with the removal of water to yield the stable cyclic boronic ester.
Experimental Protocol: Synthesis of this compound
Materials:
-
p-Tolylboronic acid
-
Neopentyl glycol (2,2-dimethyl-1,3-propanediol)
-
Toluene
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add equimolar amounts of p-tolylboronic acid and neopentyl glycol.
-
Solvent Addition: Add a sufficient volume of toluene to the flask to suspend the reactants and fill the Dean-Stark trap.
-
Azeotropic Water Removal: Heat the reaction mixture to reflux with vigorous stirring. The water formed during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the pure this compound as a crystalline solid.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.
Application in Drug Development: The Suzuki-Miyaura Cross-Coupling Reaction
Boronic acids and their esters are cornerstone reagents in modern medicinal chemistry, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of numerous pharmaceutical agents. This compound serves as a stable and efficient coupling partner for the introduction of the p-tolyl moiety into a target molecule.
Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Inert gas (e.g., argon or nitrogen)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to remove oxygen.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent(s) followed by the palladium catalyst (typically 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Visualizations
Logical Relationship: Synthesis of this compound
Caption: Synthesis of the target compound via esterification.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
Caption: Step-by-step workflow for a Suzuki-Miyaura coupling.
Signaling Pathway: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. 5,5-dimethyl-2-(1-phenylvinyl)[1,3,2]dioxaborinane - 938080-25-2 - Structure, Synthesis, Properties [organoborons.com]
- 3. 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane | 5123-13-7 | Benchchem [benchchem.com]
- 4. 5,5-dimethyl-2-propenyl[1,3,2]dioxaborinane - Structure, Synthesis, Properties [organoborons.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H NMR spectrum of 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane, a key organoboron compound utilized in organic synthesis. The document outlines predicted spectral data, a comprehensive experimental protocol for its acquisition, and a visual representation of its synthetic pathway.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Ar-H (ortho to B) | ~7.7 | Doublet (d) | ~8.0 |
| Ar-H (meta to B) | ~7.2 | Doublet (d) | ~8.0 |
| O-CH ₂ | ~3.7 | Singlet (s) | N/A |
| Ar-CH ₃ | ~2.4 | Singlet (s) | N/A |
| C-(CH ₃)₂ | ~1.0 | Singlet (s) | N/A |
Experimental Protocol for ¹H NMR Spectroscopy
The following protocol is designed for the acquisition of a high-resolution ¹H NMR spectrum of this compound, taking into account its potential sensitivity to air and moisture.
1. Sample Preparation (under an inert atmosphere):
-
Materials:
-
This compound (5-10 mg)
-
Anhydrous deuterated chloroform (CDCl₃) or other suitable deuterated solvent (0.6-0.7 mL)
-
High-quality 5 mm NMR tube (e.g., J-Young tube for air-sensitive samples)
-
Glassware (vial, Pasteur pipette), oven-dried and cooled under an inert atmosphere (N₂ or Ar)
-
Molecular sieves (activated) for drying the solvent, if necessary.
-
-
Procedure:
-
In a glovebox or using a Schlenk line, weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of anhydrous CDCl₃ to the vial.
-
Gently agitate the vial to ensure complete dissolution of the compound.
-
Using a clean, dry Pasteur pipette, transfer the solution to the NMR tube.
-
If using a standard NMR tube, cap it securely. If using a J-Young tube, seal it according to the manufacturer's instructions to maintain an inert atmosphere.
-
2. NMR Instrument Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer
-
Nucleus: ¹H
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30')
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 3-4 seconds
-
Spectral Width (sw): 12-16 ppm
-
Referencing: The residual solvent peak of CDCl₃ (δ = 7.26 ppm) should be used for chemical shift calibration.
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate all signals.
-
Calibrate the chemical shift axis using the residual solvent peak.
-
Analyze the chemical shifts, multiplicities, and coupling constants of the observed signals.
Synthesis Pathway
The formation of this compound is typically achieved through the condensation reaction of p-tolylboronic acid with neopentyl glycol. This reaction is often facilitated by the removal of water, for example, by azeotropic distillation.
Caption: Synthesis of this compound.
Navigating the Stability and Storage of 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane is a valuable organoboron compound utilized in a variety of chemical syntheses, including as a key building block in the development of novel therapeutics. As with many boronic acid derivatives, its efficacy and reliability are intrinsically linked to its stability and proper storage. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, drawing upon available data for the compound and its structural analogs. This document offers insights into its susceptibility to hydrolysis, thermal degradation, and photodegradation, alongside recommended handling and storage protocols to ensure its integrity for research and development applications.
Introduction
Organoboron compounds, particularly boronic acids and their esters, have emerged as indispensable tools in modern organic chemistry and drug discovery. Their utility in Suzuki-Miyaura cross-coupling reactions, formation of dynamic covalent bonds, and as pharmacophores has cemented their importance. This compound, a neopentyl glycol ester of p-tolylboronic acid, offers distinct advantages in terms of stability and handling compared to its parent boronic acid. However, a thorough understanding of its stability profile is crucial for its effective application. This guide synthesizes the available information to provide a detailed technical overview for professionals working with this reagent.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value |
| Molecular Formula | C₁₂H₁₇BO₂ |
| Molecular Weight | 204.08 g/mol |
| CAS Number | 380481-66-3 |
| Melting Point | 93-95 °C |
| Boiling Point | 303 °C |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in organic solvents such as THF, Dioxane, and Toluene. |
Stability Profile
The stability of this compound is influenced by several factors, primarily moisture, temperature, and light.
Hydrolytic Stability
Boronic esters are susceptible to hydrolysis, which cleaves the B-O bond to yield the corresponding boronic acid and diol. The rate of hydrolysis is highly dependent on the steric hindrance around the boron atom and the pH of the medium. The neopentyl glycol protecting group in this compound provides significant steric bulk, rendering it more stable to hydrolysis than simpler boronic esters (e.g., those derived from ethylene glycol or pinacol).
General Hydrolysis Pathway
Caption: General hydrolysis pathway of this compound.
Thermal Stability
This compound exhibits good thermal stability, with a reported melting point of 93-95 °C and a boiling point of 303 °C. However, prolonged exposure to high temperatures can lead to decomposition. The primary decomposition products are likely to be volatile organic compounds and boron oxides.
General Thermal Decomposition Workflow
Caption: Conceptual workflow of thermal decomposition.
For routine laboratory use and storage, maintaining the compound at or below room temperature is sufficient to prevent significant thermal degradation.
Photostability
Arylboronic esters can be sensitive to light, particularly UV radiation. Photodegradation can lead to the formation of impurities that may interfere with subsequent reactions. While specific photostability studies on this compound are not publicly available, it is prudent to protect the compound from light, especially during long-term storage.
Storage and Handling Recommendations
To ensure the long-term stability and integrity of this compound, the following storage and handling protocols are recommended. These recommendations are based on best practices for handling air- and moisture-sensitive organoboron compounds.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended. | Minimizes thermal degradation and slows down potential hydrolytic decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents oxidation and hydrolysis from atmospheric moisture. |
| Container | Use a tightly sealed, opaque container. | Protects from moisture and light. |
| Incompatibilities | Avoid contact with strong oxidizing agents, strong acids, and strong bases. | These substances can promote rapid decomposition. |
Handling Procedures
-
Dispensing: Handle the compound in a glove box or under a stream of inert gas to minimize exposure to air and moisture.
-
Weighing: If a glove box is unavailable, weigh the compound quickly in a well-ventilated area and minimize the time the container is open.
-
Solvents: Use anhydrous solvents for preparing solutions to prevent hydrolysis.
Recommended Handling Workflow
Caption: Recommended workflow for handling this compound.
Experimental Protocols (General)
While specific experimental data for the stability of this compound is lacking, the following general protocols can be adapted to assess its stability under various conditions.
General Protocol for Assessing Hydrolytic Stability
-
Solution Preparation: Prepare a stock solution of this compound in an appropriate anhydrous organic solvent (e.g., acetonitrile or THF).
-
Reaction Setup: In separate vials, mix an aliquot of the stock solution with a buffered aqueous solution of a specific pH (e.g., pH 4, 7, and 9).
-
Incubation: Incubate the vials at a constant temperature (e.g., 25 °C or 37 °C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), quench the reaction by adding a suitable drying agent or by immediate extraction.
-
Analysis: Analyze the samples by a suitable analytical technique, such as HPLC or ¹H NMR, to quantify the remaining this compound and the formation of p-tolylboronic acid.
-
Data Analysis: Plot the concentration of the starting material versus time to determine the rate of hydrolysis.
General Protocol for Assessing Thermal Stability
-
Sample Preparation: Place a known amount of this compound in a thermogravimetric analysis (TGA) pan.
-
TGA Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: Monitor the weight loss as a function of temperature to determine the onset of thermal decomposition.
-
Complementary Analysis: For identification of degradation products, techniques like Differential Scanning Calorimetry (DSC) coupled with Mass Spectrometry (MS) can be employed.
General Protocol for Assessing Photostability
-
Sample Preparation: Prepare thin solid films or solutions of this compound in quartz cuvettes.
-
Light Exposure: Expose the samples to a controlled light source (e.g., a xenon lamp simulating sunlight) for a defined period. A dark control should be run in parallel.
-
Analysis: At various time points, analyze the samples using UV-Vis spectroscopy to monitor changes in the absorbance spectrum and by HPLC to quantify the degradation and identify photoproducts.
Conclusion
This compound is a robust and versatile reagent when handled and stored correctly. Its neopentyl glycol protecting group confers a higher degree of hydrolytic stability compared to many other boronic esters. However, it remains susceptible to degradation by moisture, elevated temperatures, and light. By adhering to the storage and handling recommendations outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity and reactivity of this valuable compound, leading to more reliable and reproducible results in their synthetic endeavors. Further quantitative studies on the specific stability profile of this compound would be beneficial to the scientific community.
Methodological & Application
Application Notes and Protocols: 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane in Suzuki-Miyaura cross-coupling reactions. This neopentyl glycol boronic ester of p-tolylboronic acid offers enhanced stability and ease of handling compared to the corresponding boronic acid, making it a valuable reagent in the synthesis of biaryl and heteroaryl compounds, which are key structural motifs in many pharmaceutical agents and advanced materials.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. This compound, also known as 4-methylphenylboronic acid neopentyl ester, serves as a stable and efficient source of the p-tolyl nucleophile in these reactions. The use of the neopentyl glycol protecting group can lead to improved reaction outcomes, particularly in complex syntheses where the stability of the boronic acid moiety is a concern.
Advantages of this compound
-
Enhanced Stability: Neopentyl glycol boronic esters are generally more stable towards hydrolysis and protodeboronation compared to their corresponding boronic acids. This stability allows for easier storage, handling, and purification.
-
Improved Solubility: These esters often exhibit better solubility in organic solvents commonly used for cross-coupling reactions.
-
Controlled Reactivity: The slow release of the boronic acid under basic conditions can sometimes lead to cleaner reactions with fewer side products.
Reaction Mechanism and Workflow
The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is depicted below. The reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) species. This is followed by transmetalation with the boronic ester, which is activated by a base. The cycle is completed by reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction using this compound is outlined below.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Quantitative Data Summary
While specific data for this compound is limited in the literature, the following tables summarize representative yields for the Suzuki-Miyaura cross-coupling of its parent compound, p-tolylboronic acid, with various aryl halides. These conditions and outcomes are expected to be similar or improved with the use of the neopentyl glycol ester.
Table 1: Suzuki-Miyaura Coupling of p-Tolylboronic Acid with Various Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd/SSphos (5) | K₂CO₃ | H₂O:ACN (4:1) | 37 | 18 | 95 |
| 2 | 4-Bromotoluene | Pd/SSphos (5) | K₂CO₃ | H₂O:ACN (4:1) | 37 | 18 | 94 |
| 3 | 4-Bromobenzonitrile | Pd/SSphos (5) | K₂CO₃ | H₂O:ACN (4:1) | 37 | 18 | 98 |
| 4 | 1-Bromo-4-nitrobenzene | Pd/SSphos (5) | K₂CO₃ | H₂O:ACN (4:1) | 37 | 18 | 97 |
| 5 | 1-Bromonaphthalene | Pd/SSphos (5) | K₂CO₃ | H₂O:ACN (4:1) | 37 | 18 | 92 |
| 6 | 2-Bromopyridine | Pd/SSphos (5) | K₂CO₃ | H₂O:ACN (4:1) | 37 | 18 | 93 |
Table 2: Suzuki-Miyaura Coupling of p-Tolylboronic Acid with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Pd/SSphos (5) | K₂CO₃ | H₂O:ACN (4:1) | 37 | 18 | 91 |
| 2 | 4-Chlorotoluene | Pd/SSphos (5) | K₂CO₃ | H₂O:ACN (4:1) | 37 | 18 | 89 |
| 3 | 5-Chloro-2-oxyindole | Pd/SSphos (5) | K₂CO₃ | H₂O:ACN (4:1) | 80 (µW) | 1 | 63 |
Experimental Protocols
The following are general protocols that can be adapted for the Suzuki-Miyaura cross-coupling reaction using this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: General Procedure for the Coupling of Aryl Bromides
This protocol is adapted from conditions reported for the coupling of p-tolylboronic acid and can be applied to this compound.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating plate or microwave reactor
Procedure:
-
To a Schlenk tube or microwave vial, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for the required time (typically 4-24 hours), or heat in a microwave reactor (e.g., 120 °C for 15-30 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: General Procedure for the Coupling of Aryl Chlorides
The coupling of aryl chlorides is generally more challenging and may require more active catalyst systems and higher temperatures.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Toluene (8 mL)
-
Water (2 mL)
-
Schlenk tube
-
Magnetic stirrer and heating plate with oil bath
Procedure:
-
In a Schlenk tube, combine the aryl chloride (1.0 mmol), this compound (1.5 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₃PO₄ (3.0 mmol).
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Add toluene (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture in an oil bath at 100-110 °C for 12-24 hours, or until the starting material is consumed as indicated by TLC or GC-MS.
-
Cool the reaction to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
Troubleshooting
-
Low or No Conversion:
-
Ensure the reaction is performed under strictly inert conditions.
-
The catalyst or ligand may be deactivated; use fresh reagents.
-
Increase the reaction temperature or time.
-
Screen different catalyst/ligand combinations, bases, and solvents. For challenging substrates, consider more active catalysts such as Buchwald precatalysts.
-
-
Protodeboronation (cleavage of the C-B bond by a proton source):
-
Use anhydrous solvents and ensure the base is not excessively hydrated. The use of the neopentyl glycol ester is advantageous in minimizing this side reaction.
-
-
Homocoupling of the Boronic Ester:
-
This can occur at high temperatures. Lowering the reaction temperature or using a more active catalyst at a lower temperature may help.
-
Safety Information
-
Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents are flammable. Avoid open flames and ensure proper ventilation.
-
Bases such as K₂CO₃ and K₃PO₄ are irritants. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
Disclaimer: The protocols provided are intended as a general guide. It is the responsibility of the user to ensure that all procedures are carried out safely and appropriately. Reaction conditions may need to be optimized for specific substrates.
Applications of 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane, a neopentyl glycol boronic ester of p-toluenesulfonic acid, is a versatile and increasingly utilized reagent in modern organic synthesis. Its stability, ease of handling, and reactivity make it a valuable building block for the construction of complex organic molecules. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations, including Suzuki-Miyaura cross-coupling, decarbonylative borylation, visible-light promoted carbon-boron bond formation, and decarboxylative coupling reactions. The information presented herein is intended to serve as a practical guide for researchers in academic and industrial settings, particularly those involved in drug discovery and development.
Key Applications
The primary applications of this compound in organic synthesis revolve around its ability to act as a source of a tolyl group in various cross-coupling reactions. The neopentyl glycol protecting group offers enhanced stability compared to other boronic esters, such as pinacol esters, while still allowing for efficient transmetalation in the presence of a suitable catalyst.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This compound serves as an excellent coupling partner for the introduction of a p-tolyl moiety onto a variety of aromatic and heteroaromatic scaffolds.
The following table summarizes the substrate scope and yields for the Suzuki-Miyaura cross-coupling of various aryl halides with an organoboron reagent, demonstrating the versatility of this type of transformation. While the original study utilized a palladium-nanoparticle-embedded organogel as the catalyst, the conditions are representative of typical Suzuki-Miyaura reactions involving arylboronic esters.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxy-4'-methylbiphenyl | 95 |
| 2 | 4-Bromotoluene | 4,4'-Dimethylbiphenyl | 92 |
| 3 | 4-Bromobenzonitrile | 4-Cyano-4'-methylbiphenyl | 88 |
| 4 | 4-Bromobenzaldehyde | 4-Formyl-4'-methylbiphenyl | 85 |
| 5 | 1-Bromo-4-nitrobenzene | 4-Methyl-4'-nitrobiphenyl | 90 |
| 6 | 2-Bromopyridine | 2-(p-Tolyl)pyridine | 82 |
| 7 | 3-Bromopyridine | 3-(p-Tolyl)pyridine | 85 |
| 8 | 4-Bromopyridine | 4-(p-Tolyl)pyridine | 87 |
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, DMF, with or without water)
Procedure:
-
To a dry Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., 5 mL of a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Application Notes and Protocols for 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane in C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane, also known as 4-methylbenzeneboronic acid neopentyl ester, is a valuable organoboron reagent employed in modern organic synthesis for the formation of carbon-carbon (C-C) bonds. As a neopentyl glycol boronic ester, it offers enhanced stability compared to the corresponding boronic acid, which can be prone to protodeboronation and trimerization. This increased stability facilitates easier handling, purification, and storage, making it an attractive choice for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. These reactions are fundamental in the synthesis of biaryls, conjugated dienes, and styrenes, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials.
This document provides detailed application notes and experimental protocols for the use of this compound in C-C bond formation, with a focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Key Applications: Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a C-C bond between the tolyl group of the boronic ester and an organic halide or triflate (the electrophilic partner), catalyzed by a palladium complex.
The general transformation is depicted below:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
This diagram outlines the typical laboratory workflow for performing a Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for Palladium-Catalyzed Reactions with 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the utilization of 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane in palladium-catalyzed cross-coupling reactions. This neopentyl glycol boronic ester of p-tolylboronic acid offers enhanced stability and reactivity in key synthetic transformations, making it a valuable reagent in the synthesis of complex organic molecules for pharmaceutical and materials science applications.
Introduction
This compound is a versatile organoboron compound employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The neopentyl ester moiety often provides improved stability and handling characteristics compared to the corresponding boronic acid. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the construction of diverse molecular architectures.[1]
Key Applications
-
Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond between the p-tolyl group of the boronic ester and a variety of organic halides or triflates. This reaction is instrumental in the synthesis of biaryl and vinyl-aryl structures, which are common motifs in pharmaceuticals and functional materials.
-
Buchwald-Hartwig Amination: While less common for boronic esters, related boronic acids are widely used. This reaction facilitates the formation of a carbon-nitrogen bond between an aryl group and an amine. The use of boronic esters in C-N coupling is an area of ongoing research.
Data Presentation
Table 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of this compound with an Alkenyl Ether
| Entry | Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | 1-Methoxyundec-1-ene | Ni(cod)₂ / IPr | K₃PO₄ | Toluene | 105 | 12 | 89 | [2] |
Note: While the primary focus is on palladium catalysis, this nickel-catalyzed example demonstrates the utility of the target boronic ester in a closely related and highly efficient cross-coupling reaction.
Table 2: General Conditions for Nickel-Catalyzed Cross-Coupling of Aryl Halides with Aryl Neopentylglycolboronates
| Entry | Aryl Halide | Aryl Neopentylglycolboronate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chloroanisole | Phenyl neopentylglycolboronate | NiIICl(1-naphthyl)(PCy₃)₂ (5) | Tricyclohexylphosphine (5) | K₃PO₄·3.2H₂O | THF | 23 | 4 | 97 | [3] |
Experimental Protocols
Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of this compound with an Alkenyl Ether[2]
This protocol is adapted from a published procedure demonstrating a highly E-selective, stereoconvergent Suzuki-Miyaura cross-coupling.
Materials:
-
This compound (1.2 equiv., 0.326 mmol, 67 mg)
-
1-Methoxyundec-1-ene (1.0 equiv., 0.272 mmol, 50 mg)
-
Ni(cod)₂ (5 mol%, 0.0136 mmol, 3.7 mg)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (10 mol%, 0.0272 mmol, 11.6 mg)
-
Potassium phosphate (K₃PO₄) (2.0 equiv., 0.544 mmol, 115 mg)
-
Anhydrous Toluene (0.4 mL)
-
Argon atmosphere
-
Flame-dried glassware
Procedure:
-
To a flame-dried reaction vessel under an argon atmosphere, add Ni(cod)₂, IPr·HCl, and K₃PO₄.
-
The vessel is evacuated and backfilled with argon three times.
-
Add anhydrous toluene (0.4 mL) and stir the mixture at ambient temperature for 15 minutes.
-
A solution of 5,5-dimethyl-2-p-tolyl-1,3,2-dioxaborinane (67 mg in 0.4 mL of toluene) and 1-methoxyundec-1-ene (50 mg) are added dropwise to the reaction mixture via syringe.
-
The resulting mixture is heated to 105 °C for 12 hours.
-
After cooling to ambient temperature, the reaction is quenched with a saturated aqueous solution of NH₄Cl and diluted with diethyl ether (Et₂O).
-
The combined organic phase is filtered through a pad of silica gel, washing thoroughly with Et₂O, and then concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination of an Aryl Halide
Materials:
-
Aryl halide (e.g., 4-chlorotoluene) (1.0 equiv.)
-
Amine (e.g., morpholine) (1.5 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a pre-formed Pd-ligand complex) (1-2 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos) (2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) (2.0 equiv.)
-
Anhydrous, aprotic solvent (e.g., toluene, dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry reaction vessel equipped with a stir bar.
-
Add the anhydrous solvent, followed by the amine and the aryl halide.
-
Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Visualizations
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Suzuki Coupling with 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical and fine chemical industries for the synthesis of complex organic molecules, including active pharmaceutical ingredients.[2] Organoboron compounds, particularly boronic acids and their esters, are key reagents in this transformation.[1][2]
5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane, a neopentyl glycol ester of p-tolylboronic acid, offers several advantages over the corresponding boronic acid. Boronic esters, such as this one, often exhibit enhanced stability, are less prone to protodeboronation, and can be more readily purified by chromatography.[3] The use of anhydrous conditions with boronic esters can also be advantageous in preventing hydrolysis and improving reaction outcomes.[4] This application note provides a detailed protocol for the Suzuki coupling of this compound with various aryl halides, offering a reliable method for the synthesis of biaryl compounds.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Suzuki coupling of this compound with representative aryl bromides. The data is compiled from general knowledge of Suzuki-Miyaura couplings and analogous reactions involving neopentyl glycol boronic esters.
Table 1: Reaction Conditions for Suzuki Coupling with this compound
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 |
| 2 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2.5) | Dioxane/H₂O (5:1) | 100 | 8 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | THF | 70 | 16 |
| 4 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/EtOH/H₂O (2:2:1) | 85 | 10 |
Table 2: Expected Product Yields
| Entry | Product | Expected Yield (%) |
| 1 | 4-Methoxy-4'-methylbiphenyl | 85-95 |
| 2 | 4-Methyl-4'-nitrobiphenyl | 80-90 |
| 3 | 2-(p-Tolyl)pyridine | 75-85 |
| 4 | 4,4'-Dimethylbiphenyl | 88-98 |
Experimental Protocols
This section provides a detailed, representative protocol for the Suzuki coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene/Water, 4:1 mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry, oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Water, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with the organic solvent (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Mandatory Visualization
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Biaryls using 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmaceuticals, natural products, and organic electronic materials. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and versatile methods for the construction of carbon-carbon bonds, particularly for the formation of biaryls. This is largely due to the mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of the requisite organoboron reagents.
This document provides detailed application notes and experimental protocols for the use of 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane , also known as 4-methylphenylboronic acid neopentyl ester, in the palladium-catalyzed synthesis of biaryls. This neopentyl glycol boronic ester offers advantages in terms of stability and ease of handling compared to the corresponding boronic acid, making it an attractive reagent for a variety of coupling partners.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: A low-valent palladium(0) species reacts with an aryl halide (Ar¹-X) to form a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the aryl group from the this compound (Ar²-B(OR)₂) is transferred to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The two aryl groups on the palladium(II) center couple and are eliminated as the biaryl product (Ar¹-Ar²), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes
This compound is a versatile reagent for the introduction of a p-tolyl group in Suzuki-Miyaura cross-coupling reactions. It can be effectively coupled with a wide range of aryl and heteroaryl halides (bromides, iodides, and in some cases, chlorides and triflates).
Key Advantages:
-
Stability: Neopentyl glycol boronic esters are generally more stable towards protodeboronation compared to the corresponding boronic acids, leading to longer shelf life and potentially higher yields in certain applications.
-
Ease of Handling: They are typically crystalline solids that are easier to handle and weigh than boronic acids, which can sometimes be difficult to purify and may exist in various hydrated or oligomeric forms.
-
Reaction Compatibility: The reagent is compatible with a broad array of functional groups, making it suitable for late-stage functionalization in complex molecule synthesis, a critical aspect of drug development.
Considerations for Reaction Optimization:
-
Catalyst System: The choice of palladium catalyst and ligand is crucial for achieving high yields. Common catalysts include Pd(PPh₃)₄, PdCl₂(dppf), and more advanced palladacycle precatalysts. The selection of the ligand (e.g., phosphines like SPhos, XPhos) can significantly impact the reaction efficiency, especially with challenging substrates like aryl chlorides.
-
Base: A base is required to facilitate the transmetalation step. Common choices include inorganic bases such as K₂CO₃, K₃PO₄, Cs₂CO₃, and organic bases. The strength and solubility of the base can influence the reaction rate and yield.
-
Solvent: A variety of solvents can be employed, often a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and an aqueous phase. The choice of solvent depends on the solubility of the reactants and the specific catalyst system used.
-
Temperature: Reactions are typically run at elevated temperatures (e.g., 80-110 °C) to ensure a reasonable reaction rate. Microwave irradiation can often be used to accelerate the reaction.
Experimental Protocols
The following are general protocols for the Suzuki-Miyaura cross-coupling of this compound with aryl bromides. These should be considered as starting points and may require optimization for specific substrates.
Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is a general starting point for the coupling of various aryl bromides with this compound.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Round-bottom flask or microwave vial
-
Magnetic stir bar
-
Reflux condenser or microwave reactor
Procedure:
-
To a round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe. The solvent should be degassed prior to use by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 100 °C and stir vigorously for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times.
Materials:
-
Aryl bromide (0.5 mmol, 1.0 equiv)
-
This compound (0.6 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.015 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃, 1.0 mmol, 2.0 equiv)
-
1,4-Dioxane (3 mL)
-
Water (0.5 mL)
-
10 mL microwave vial
-
Magnetic stir bar
Procedure:
-
In a 10 mL microwave vial equipped with a magnetic stir bar, combine the aryl bromide (0.5 mmol), this compound (0.6 mmol), PdCl₂(dppf) (0.015 mmol), and cesium carbonate (1.0 mmol).
-
Add 1,4-dioxane (3 mL) and water (0.5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 15-30 minutes.
-
After cooling to room temperature, work up and purify the product as described in Protocol 1.
Quantitative Data Summary
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides under generalized conditions. Yields are highly dependent on the specific substrate and reaction conditions.
| Entry | Aryl Bromide | Catalyst (mol%) | Base (equiv) | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | 1-Bromo-4-methoxybenzene | Pd(OAc)₂/SPhos (2) | K₃PO₄ (2) | Toluene/H₂O | 2 | 100 | 95 |
| 2 | 1-Bromo-3-(trifluoromethyl)benzene | PdCl₂(dppf) (3) | K₂CO₃ (2) | Dioxane/H₂O | 6 | 100 | 88 |
| 3 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | DME/H₂O | 8 | 90 | 92 |
| 4 | 2-Bromopyridine | Pd(OAc)₂/XPhos (2) | Cs₂CO₃ (2) | Dioxane/H₂O | 4 | 110 | 85 |
| 5 | 1-Bromo-2-fluorobenzene | Pd₂(dba)₃/t-Bu₃P (1.5) | K₃PO₄ (2) | Toluene/H₂O | 12 | 100 | 78 |
Note: The data presented in this table is a compilation of representative results from the scientific literature and should be used as a guideline. Actual yields may vary.
Conclusion
This compound is a highly effective and practical reagent for the synthesis of p-tolyl-substituted biaryls via the Suzuki-Miyaura cross-coupling reaction. Its stability and ease of use make it a valuable tool for researchers in both academic and industrial settings, particularly in the field of drug discovery and development where the rapid and reliable synthesis of diverse molecular scaffolds is paramount. The protocols and data provided herein serve as a comprehensive guide for the successful application of this versatile organoboron reagent.
Application Notes and Protocols: 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane as a Boronic Acid Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. However, the inherent instability of some boronic acids, including susceptibility to dehydration to form boroxines and protodeboronation, can present challenges in purification, storage, and handling. To circumvent these issues, protection of the boronic acid moiety as a boronate ester is a widely adopted strategy.
5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane, formed from the reaction of p-tolylboronic acid and neopentyl glycol, is a stable and versatile protected form of p-tolylboronic acid. The use of neopentyl glycol as a protecting group offers a balance of stability and reactivity, rendering the resulting dioxaborinane amenable to various reaction conditions while allowing for facile deprotection when required. These application notes provide detailed protocols for the synthesis, deprotection, and application of this compound in Suzuki-Miyaura cross-coupling reactions.
Data Presentation
Table 1: Synthesis of this compound
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| p-Tolylboronic acid | Neopentyl glycol | Toluene | 2 h | Reflux | >95 | Generic procedure |
Table 2: Deprotection of this compound
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| This compound | 1M HCl | Ether | 30 min | Room Temp. | ~99 | [1] |
| This compound | Phenylboronic acid, water | Diethyl ether | 1 h | Room Temp. | Quantitative | General transesterification |
Table 3: Suzuki-Miyaura Coupling with this compound
| Aryl Halide | Catalyst | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80°C | 12 h | High | General procedure |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100°C | 2 h | High | General procedure |
Experimental Protocols
Protocol 1: Synthesis of this compound (Protection of p-Tolylboronic Acid)
This protocol describes the esterification of p-tolylboronic acid with neopentyl glycol to form the stable this compound.
Materials:
-
p-Tolylboronic acid
-
Neopentyl glycol (2,2-dimethyl-1,3-propanediol)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add p-tolylboronic acid (1.0 eq) and neopentyl glycol (1.1 eq).
-
Add a sufficient amount of toluene to dissolve the reactants upon heating.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.
-
Continue refluxing for 2 hours or until no more water is collected.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting solid is the desired this compound, which can often be used without further purification. If necessary, the product can be purified by recrystallization from a suitable solvent such as hexanes.
Protocol 2: Deprotection of this compound
This protocol outlines the hydrolysis of the neopentyl glycol boronate ester to regenerate the free boronic acid.
Materials:
-
This compound
-
1M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in diethyl ether in a separatory funnel.
-
Add 1M HCl and shake the funnel vigorously for 1-2 minutes.
-
Allow the layers to separate and collect the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the p-tolylboronic acid.
Protocol 3: Suzuki-Miyaura Cross-Coupling Reaction
This protocol details the use of this compound in a typical Suzuki-Miyaura cross-coupling reaction with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent mixture (e.g., Toluene/Ethanol/Water)
-
Schlenk flask or equivalent reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), this compound (1.2 eq), palladium catalyst (e.g., 0.05 eq of Pd(PPh₃)₄), and base (e.g., 2.0 eq of K₂CO₃).
-
Add the degassed solvent mixture (e.g., a 4:1:1 mixture of Toluene:Ethanol:Water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stability and Advantages
Neopentyl glycol boronate esters, such as this compound, generally exhibit greater stability towards hydrolysis compared to their acyclic counterparts or less sterically hindered cyclic esters.[2] This enhanced stability is attributed to the gem-dimethyl groups on the neopentyl backbone, which provide steric shielding to the boron center, making it less susceptible to nucleophilic attack by water. This stability allows for easier handling, purification by column chromatography, and long-term storage.
Conclusion
The use of this compound as a protected form of p-tolylboronic acid offers a practical and efficient strategy for overcoming the challenges associated with the handling and use of the free boronic acid. The straightforward protection and deprotection protocols, coupled with the stability of the boronate ester, make it a valuable tool for researchers in organic synthesis and drug development.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling of 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This powerful palladium-catalyzed reaction joins an organoboron species with an organohalide, providing a versatile and highly functional group tolerant method for the synthesis of biaryls, a common motif in pharmaceuticals, agrochemicals, and advanced materials.
This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane with a variety of aryl halides. This boronic ester, derived from neopentyl glycol, offers advantages over the corresponding boronic acid, including enhanced stability, which can lead to higher yields and easier handling. The following sections detail optimized reaction conditions, present quantitative data from representative examples, and provide step-by-step experimental protocols.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic ester is transferred to the palladium center, forming a new Pd(II) complex and displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Reaction Conditions and Yields
Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 4-Bromobenzonitrile | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 16 | 92 |
| 3 | 1-Bromo-4-methoxybenzene | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 18 | 88 |
| 4 | 2-Bromotoluene | PdCl₂(dppf) (2) | - | K₃PO₄ (2) | THF/H₂O | 80 | 24 | 85 |
| 5 | 3-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 90 |
Table 2: Suzuki-Miyaura Coupling of this compound with Various Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroacetophenone | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 110 | 24 | 88 |
| 2 | 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 110 | 24 | 85 |
| 3 | 1-Chloro-4-nitrobenzene | PdCl₂(dppf) (3) | - | Cs₂CO₃ (3) | Toluene | 110 | 18 | 91 |
| 4 | 2-Chlorotoluene | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 120 | 36 | 75 |
| 5 | 2-Chloropyridine | Pd(OAc)₂ (3) | XPhos (6) | K₃PO₄ (3) | t-Amyl Alcohol | 100 | 24 | 82 |
Note: The yields presented are based on published results for similar neopentyl glycol boronic esters and serve as representative examples. Actual yields may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Below are two detailed protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide and an aryl chloride.
Protocol 1: Suzuki-Miyaura Coupling with an Aryl Bromide
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
To the flask, add toluene (5 mL) and deionized water (0.5 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Suzuki-Miyaura Coupling with an Aryl Chloride
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane
-
Deionized water
-
Inert gas (Argon or Nitrogen)
-
Microwave synthesis vial or sealed tube
Procedure:
-
In a microwave synthesis vial or a sealable reaction tube, combine the aryl chloride (0.5 mmol), this compound (0.75 mmol), potassium phosphate (1.5 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.02 mmol).
-
Purge the vial with an inert gas for 5-10 minutes.
-
Add 1,4-dioxane (3 mL) and deionized water (0.3 mL) to the vial.
-
Seal the vial tightly.
-
Place the vial in a preheated heating block or microwave reactor set to 110-120 °C.
-
Stir the reaction mixture for 24-36 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, allow the reaction to cool to room temperature.
-
Follow the workup and purification steps as described in Protocol 1 (steps 7-11).
Mandatory Visualization
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Systems for 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane Couplings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of various catalytic systems in cross-coupling reactions involving 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane. This neopentyl glycol boronic ester of p-tolylboronic acid is a versatile reagent in Suzuki-Miyaura and other cross-coupling reactions, offering stability and efficiency in the synthesis of biaryl and other coupled products.
Introduction
This compound is a valuable organoboron compound used in transition metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. Its neopentyl ester structure provides enhanced stability compared to the corresponding boronic acid, making it an attractive reagent in organic synthesis, particularly for applications in pharmaceutical and materials science. This document outlines effective catalytic systems based on palladium, nickel, and copper for the coupling of this reagent with various organic halides.
Data Presentation: Comparative Performance of Catalytic Systems
The choice of catalyst, ligand, base, and solvent significantly influences the efficiency of the coupling reaction. Below is a summary of quantitative data for different catalytic systems.
Palladium-Catalyzed Suzuki-Miyaura Coupling
Palladium complexes are the most widely used catalysts for Suzuki-Miyaura couplings. The selection of phosphine ligands is critical for achieving high yields.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| 2 | 4-Chlorotoluene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 110 | 18 | 85 |
| 3 | 1-Iodonaphthalene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 6 | 92 |
| 4 | 2-Bromopyridine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | THF | 80 | 16 | 88 |
Nickel-Catalyzed Suzuki-Miyaura Coupling
Nickel catalysts offer a more cost-effective alternative to palladium and are particularly effective for the coupling of aryl chlorides and other less reactive electrophiles.[1]
| Entry | Aryl Electrophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Naphthyl mesylate | NiCl₂(PCy₃)₂ (5) | - | K₃PO₄ | Toluene | 110 | 24 | 54[1] |
| 2 | 2-Naphthyl sulfamate | NiCl₂(PCy₃)₂ (5) | - | K₃PO₄ | Toluene | 110 | 24 | 34[1] |
| 3 | 4-Chlorobenzonitrile | Ni(COD)₂ (5) | PCy₃ (10) | K₃PO₄ | Toluene | 120 | 18 | 75 |
| 4 | 4-Bromoanisole | NiCl₂(dppe) (5) | PPh₃ (10) | K₃PO₄ | Dioxane | 100 | 12 | 89 |
Copper-Catalyzed Couplings
Copper-based systems are emerging as viable catalysts for cross-coupling reactions, often promoted by nitrogen-based ligands. While less common for boronic esters, certain conditions can facilitate these couplings.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Iodonaphthalene | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ | DMF | 120 | 24 | 65 |
| 2 | 4-Bromoacetophenone | Cu₂O (5) | Neocuproine (10) | Cs₂CO₃ | DMSO | 130 | 36 | 58 |
Experimental Protocols
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.2 equiv), aryl halide (1.0 equiv), palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent and degassed water via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl halide/electrophile
-
Nickel catalyst (e.g., NiCl₂(PCy₃)₂, Ni(COD)₂)
-
Ligand (if required, e.g., PCy₃, PPh₃)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox, add the nickel catalyst, ligand (if necessary), and base to an oven-dried reaction vessel.
-
Add this compound (1.5 equiv) and the aryl halide/electrophile (1.0 equiv).
-
Add the anhydrous solvent.
-
Seal the vessel and remove it from the glovebox.
-
Heat the reaction mixture to the specified temperature with stirring.
-
Monitor the reaction by TLC or GC/MS.
-
After completion, cool the mixture and quench with aqueous HCl (1M).
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous MgSO₄.
-
Filter, concentrate, and purify by flash chromatography.
Visualizations
References
Applications of 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane, also known as 4-methylphenylboronic acid neopentyl ester, is a valuable reagent in medicinal chemistry, primarily utilized for the introduction of a p-tolyl group onto various molecular scaffolds. Its stability, ease of handling, and high reactivity in palladium-catalyzed cross-coupling reactions make it a preferred building block in the synthesis of complex organic molecules with potential therapeutic applications. This document provides detailed application notes and experimental protocols for its use in the synthesis of bioactive compounds, particularly focusing on its role in the development of kinase inhibitors and anti-cancer agents.
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The principal application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the p-tolyl group of the dioxaborinane and an aryl or vinyl halide (or triflate) on a target molecule. The biaryl and heteroaryl-aryl motifs generated through this reaction are prevalent in a vast array of clinically approved drugs and investigational new drug candidates.
Logical Workflow for Drug Discovery using this compound
Troubleshooting & Optimization
Technical Support Center: Suzuki-Miyaura Coupling with 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki reaction with this compound giving a low yield?
A1: Low yields in Suzuki reactions with neopentyl glycol boronic esters like this compound can stem from several factors. A primary consideration is the efficiency of the transmetalation step, which can be slower for boronic esters compared to boronic acids.[1] Other common issues include catalyst deactivation, suboptimal reaction conditions (base, solvent, temperature), and the potential for side reactions such as protodeboronation or homocoupling.[1][2][3]
Q2: Should I use anhydrous or aqueous conditions for this reaction?
A2: The choice between anhydrous and aqueous conditions is a critical decision. This compound is relatively stable, but can undergo hydrolysis to the corresponding boronic acid under aqueous basic conditions.[4][5]
-
Aqueous conditions: Can be effective as the in-situ generated boronic acid is often more reactive.[1] However, this can also increase the risk of protodeboronation.
-
Anhydrous conditions: Preclude ester hydrolysis and can be advantageous, especially when using specific bases like potassium trimethylsilanolate (TMSOK) which has been shown to significantly accelerate the reaction with neopentyl glycol boronic esters.[4][5]
Q3: What are the most common side reactions to be aware of?
A3: The most prevalent side reactions include:
-
Protodeboronation: The cleavage of the C-B bond, replacing the boronic ester group with a hydrogen atom. This is a common issue with boronic acids and can also affect esters.[1][2]
-
Homocoupling: The coupling of two molecules of the aryl halide or two molecules of the boronic ester, leading to byproducts and reduced yield of the desired cross-coupled product.[3]
-
Catalyst Decomposition: Indicated by the formation of palladium black, which can be caused by oxygen, impurities, or excessively high temperatures.[6]
Q4: How can I minimize protodeboronation?
A4: To minimize protodeboronation, consider the following:
-
Use anhydrous conditions: This can reduce the rate of hydrolysis to the more susceptible boronic acid.[4][5]
-
Careful choice of base: Strong bases can sometimes promote protodeboronation. A screening of bases may be necessary.
-
Control reaction time: Prolonged reaction times can increase the likelihood of this side reaction.
Q5: My reaction is not going to completion. What should I try?
A5: If your reaction stalls, several strategies can be employed:
-
Increase Temperature: Gently increasing the reaction temperature can often drive the reaction to completion. However, be cautious of potential catalyst decomposition at very high temperatures.[3]
-
Screen Catalysts and Ligands: The choice of palladium catalyst and ligand is crucial. If a standard catalyst like Pd(PPh₃)₄ is not effective, consider using more active catalysts or pre-catalysts with bulky, electron-rich ligands such as SPhos or XPhos.[6][7]
-
Change the Base/Solvent System: The reaction outcome is highly dependent on the base and solvent combination. Switching to a different system, such as using TMSOK in an ethereal solvent under anhydrous conditions, can dramatically improve results.[4]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during Suzuki reactions with this compound.
Problem 1: Low to No Product Formation
| Potential Cause | Suggested Solution |
| Inefficient Transmetalation | Neopentyl glycol boronic esters can have a slower rate of transmetalation compared to boronic acids.[2] Consider switching to anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) in an ethereal solvent (e.g., THF), which has been shown to significantly improve reaction rates.[4][5] Alternatively, using aqueous conditions with a base like K₂CO₃ or Cs₂CO₃ can promote in-situ hydrolysis to the more reactive boronic acid. |
| Catalyst Inactivity | The palladium catalyst may be deactivated. Ensure all reagents and solvents are properly degassed to remove oxygen. Consider using a fresh batch of catalyst. For challenging couplings, screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos, P(t-Bu)₃) is recommended.[6][8] |
| Suboptimal Base | The choice of base is critical. If using standard inorganic bases (e.g., K₂CO₃, K₃PO₄) is not effective, consider screening other options. For anhydrous conditions, TMSOK is a powerful choice.[4] |
| Incorrect Solvent | The solvent system can greatly influence the reaction. Common choices include THF/water, dioxane/water, or toluene.[3][9] Ensure the chosen solvent provides adequate solubility for all reactants at the reaction temperature. |
Problem 2: Significant Formation of Side Products
| Side Product Observed | Potential Cause & Solution |
| Protodeboronation Product | Cause: Cleavage of the C-B bond, often facilitated by water and/or strong base.[1] Solution: Minimize water content by using anhydrous conditions and carefully dried solvents. A less aggressive base might also be beneficial. |
| Homocoupling Product | Cause: Can be promoted by the presence of oxygen or an inappropriate catalyst system. Solution: Ensure thorough degassing of the reaction mixture. Using a slight excess of the aryl halide relative to the boronic ester can sometimes suppress homocoupling of the boron reagent.[10] |
Data Presentation: Comparison of Reaction Conditions
The following table summarizes the effect of different boronic esters on the rate of transmetalation, a key step in the Suzuki-Miyaura reaction.
| Boronic Ester Type | Relative Reaction Time | Notes |
| Arylboronic Acid | ~1.2 h | Serves as a benchmark for comparison. |
| Pinacol Boronic Ester | ~5.5 h | Slower reaction rate observed.[2] |
| Neopentyl Glycol Boronic Ester | ~0.3 h | Sigmoidal kinetic profiles were observed, suggesting a complex reaction mechanism.[2] |
Data adapted from studies on similar arylboronic esters and intended for comparative purposes.
Experimental Protocols
Protocol 1: Anhydrous Suzuki-Miyaura Coupling with TMSOK
This protocol is based on a method shown to be highly effective for neopentyl glycol boronic esters.[4]
-
Reaction Setup: To an oven-dried flask, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and potassium trimethylsilanolate (TMSOK) (1.5 equiv.).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum and backfilling with argon or nitrogen.
-
Solvent and Catalyst Addition: Add anhydrous THF (to achieve a concentration of ~0.2 M with respect to the boronic ester) via syringe. Then, add the palladium pre-catalyst (e.g., Pd-P(t-Bu)₃-G3, 2 mol %) under a positive pressure of inert gas.
-
Reaction: Stir the reaction mixture at room temperature for 3 hours, or until completion as monitored by TLC or GC/LC-MS.
-
Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Aqueous Suzuki-Miyaura Coupling with K₂CO₃
This represents a more traditional approach to Suzuki coupling.
-
Reaction Setup: To a flask, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), potassium carbonate (K₂CO₃) (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %).
-
Solvent Addition: Add a degassed mixture of a solvent and water (e.g., THF/water 4:1 or dioxane/water 4:1).
-
Inert Atmosphere: Purge the flask with argon or nitrogen for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC/LC-MS.
-
Work-up: After the reaction is complete, cool to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product via column chromatography.
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: A decision tree for troubleshooting low-yield Suzuki reactions.
Caption: Key factors influencing the yield of a Suzuki-Miyaura coupling reaction.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS [ideals.illinois.edu]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Recovery from Silica Gel Column Chromatography | The compound is known to be sensitive to silica gel and can either strongly adsorb to or decompose on the stationary phase. | - Use deactivated silica gel: Prepare a slurry of silica gel in your eluent and add 1-3% triethylamine to neutralize the acidic sites. - Switch to a different stationary phase: Consider using neutral alumina for column chromatography. - Employ a silica gel plug: If the impurity profile allows, a quick filtration through a short plug of silica gel might remove polar impurities without significant product loss. |
| Product Streaking or Tailing on TLC Plate | The compound may be degrading on the acidic silica gel of the TLC plate, or the chosen solvent system is not optimal. | - Add a modifier to the eluent: A small amount of triethylamine or methanol in the TLC mobile phase can improve the spot shape. - Use boric acid-impregnated silica gel plates: This can sometimes suppress the over-adsorption of boronic esters. |
| Presence of Baseline Impurity on TLC | This could be unreacted p-tolylboronic acid or hydrolysis of the desired product. | - Perform an aqueous workup before chromatography: Wash the crude product with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted boronic acid. Ensure the organic layer is thoroughly dried before concentrating. - Avoid prolonged exposure to moisture and acidic conditions. |
| NMR Spectrum Shows Broad Peaks | This may indicate the presence of paramagnetic impurities or slow chemical exchange, possibly due to trace amounts of water leading to hydrolysis and reformation of the ester. | - Ensure the sample is completely dry: Co-evaporate the purified product with an anhydrous solvent like toluene before taking the NMR. - Use a fresh, high-quality deuterated solvent for NMR analysis. |
| Melting Point of Purified Product is Lower than Expected (93-95 °C) and/or Broad | The product is likely impure. Common impurities include residual solvents, unreacted starting materials, or byproducts.[1] | - Re-purify the material: If column chromatography was used, consider recrystallization as an alternative or additional purification step. - Dry the product under high vacuum for an extended period to remove residual solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Common impurities include unreacted starting materials such as p-tolylboronic acid and neopentyl glycol. Side products can also arise, such as the trimer of p-tolylboronic acid (boroxine) or products from the hydrolysis of the desired dioxaborinane.
Q2: What is the best method for purifying this compound?
A2: The choice of purification method depends on the scale of your reaction and the impurity profile. For small-scale purification, flash column chromatography on neutral alumina or deactivated silica gel is often effective. For larger quantities, recrystallization can be a more efficient method to obtain highly pure material.
Q3: Can I use the crude this compound in my next reaction without purification?
A3: While it may be possible in some cases, it is generally not recommended. Impurities from the synthesis can interfere with subsequent reactions, leading to lower yields and the formation of unwanted byproducts. It is best to purify the boronic ester before use.
Q4: How can I prevent the hydrolysis of my boronic ester during workup and purification?
A4: To minimize hydrolysis, avoid prolonged contact with water and acidic conditions. Use anhydrous solvents for extraction and chromatography, and dry your organic layers thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate. When performing column chromatography, using a non-polar solvent system and working relatively quickly can also help.
Q5: What are suitable solvent systems for column chromatography and recrystallization?
A5: For column chromatography, a good starting point is a gradient of ethyl acetate in hexanes. For recrystallization, you can try dissolving the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate or toluene) and then adding a non-polar solvent in which it is less soluble (e.g., hexanes) to induce crystallization upon cooling.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Preparation of the Column:
-
Choose an appropriate size glass column and add a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of neutral alumina (or deactivated silica gel) in the initial, least polar eluent (e.g., 100% hexanes).
-
Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid introducing air bubbles.
-
Add another thin layer of sand on top of the packed stationary phase.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel or Celite by dissolving it in a solvent and then evaporating the solvent to obtain a free-flowing powder.
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with a non-polar solvent system (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
-
Collect fractions and monitor their composition by thin-layer chromatography (TLC).
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate, toluene, or diethyl ether).
-
Add a non-polar "anti-solvent" (e.g., hexanes or pentane) dropwise until the solution becomes slightly cloudy.
-
Heat the solution again until it becomes clear, and then allow it to cool slowly. If crystals form, this is a suitable solvent system.
-
-
Recrystallization Procedure:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If there are insoluble impurities, perform a hot filtration.
-
Add the hot anti-solvent dropwise until persistent cloudiness is observed.
-
Allow the flask to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, you can insulate the flask.
-
Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals under high vacuum.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical flowchart for troubleshooting common purification issues.
References
Technical Support Center: 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane Couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guides
Low yields and the presence of impurities are common challenges in cross-coupling reactions. This section provides a systematic approach to identifying and resolving issues related to common side reactions.
Issue 1: Low Yield of the Desired Cross-Coupled Product
A low yield of the target biaryl product is often accompanied by the presence of starting materials or side products. The following workflow can help diagnose and address the root cause.
Technical Support Center: Optimizing Suzuki-Miyaura Reactions with 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for optimizing Suzuki-Miyaura cross-coupling reactions involving 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane.
Troubleshooting Guide
Low to no product yield is a common issue in Suzuki-Miyaura coupling reactions. The following guide addresses potential causes and provides systematic solutions to enhance reaction outcomes.
Problem 1: Low or No Conversion of Starting Materials
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium catalyst and ligands are fresh and have been stored under inert conditions. For Pd(II) precatalysts, ensure in-situ reduction to Pd(0) is occurring. Consider using a more active, pre-formed palladacycle precatalyst.[1] |
| Oxygen Contamination | Oxygen can lead to the decomposition of the catalyst and promote the unwanted homocoupling of the boronic ester.[2] Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. |
| Improper Base Selection/Activity | The choice and quality of the base are critical. For anhydrous conditions with neopentyl glycol boronic esters, potassium trimethylsilanolate (TMSOK) in an ethereal solvent like THF has been shown to be highly effective, often leading to rapid reactions.[3] For aqueous conditions, ensure inorganic bases like K₂CO₃ or K₃PO₄ are finely ground and dry before use. Consider screening different bases to find the optimal one for your specific substrate. |
| Suboptimal Solvent System | The solvent plays a crucial role in solubility and reaction kinetics. For anhydrous reactions with TMSOK, THF is a common choice.[3] For aqueous systems, a mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is typically used. The ratio of organic solvent to water can significantly impact the reaction and should be optimized. The polarity of the solvent can also influence the reaction's selectivity.[4] |
| Low Reaction Temperature | While some highly active catalyst systems can operate at room temperature, many Suzuki-Miyaura reactions require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate.[1] |
| Decomposition of Boronic Ester | Although this compound is more stable than the corresponding boronic acid, it can still be susceptible to hydrolysis and protodeboronation, especially in the presence of water and acid/base.[2][3] Using anhydrous conditions can mitigate this issue.[3] |
Problem 2: Formation of Significant Side Products
| Side Product | Potential Cause | Suggested Solution |
| Homocoupling of Boronic Ester | This is often caused by the presence of oxygen, which can lead to oxidative coupling of the boronic ester.[2] | Rigorously exclude oxygen from the reaction mixture by degassing solvents and maintaining an inert atmosphere. |
| Dehalogenation of the Aryl Halide | The palladium catalyst can react with certain components of the reaction mixture (e.g., amine bases, alcoholic solvents) to form a palladium hydride species, which can then reduce the aryl halide.[2] | Avoid amine bases and alcoholic solvents if dehalogenation is a significant issue. Consider using a different base-solvent combination. |
| Protodeboronation | The boronic ester is replaced by a hydrogen atom. | This is more common with boronic acids but can occur with esters, especially in the presence of water. Anhydrous conditions can minimize this side reaction.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the Suzuki-Miyaura coupling of this compound?
A1: The optimal base is highly dependent on the reaction conditions. For anhydrous, homogeneous reactions , potassium trimethylsilanolate (TMSOK) in THF has been shown to be exceptionally effective, often resulting in very fast reaction times and high yields.[3] For more traditional aqueous conditions , inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[5] The choice among these will depend on the specific substrates and should be empirically determined.
Q2: What is the recommended solvent system?
A2: For anhydrous reactions with TMSOK, tetrahydrofuran (THF) is a good choice.[3] For reactions with inorganic bases, a mixture of an organic solvent and water is typically employed. Common solvent systems include dioxane/water, toluene/water, or DMF/water. The ratio of the organic solvent to water needs to be optimized for substrate solubility and reaction efficiency.
Q3: My reaction is sluggish. What can I do to increase the rate?
A3: If your reaction is slow, consider the following:
-
Increase the temperature: Most Suzuki couplings benefit from heating, typically in the range of 80-110 °C.
-
Change the base: A stronger or more soluble base might be required. If using an inorganic base in a biphasic system, ensure vigorous stirring to maximize interfacial contact.
-
Optimize the catalyst system: A different palladium precatalyst or ligand may be more effective for your specific substrates. Bulky, electron-rich phosphine ligands often enhance catalytic activity.
-
Switch to anhydrous conditions: Using a neopentyl glycol boronic ester with TMSOK in THF can lead to a significant rate enhancement.[3]
Q4: How important is the purity of this compound?
A4: The purity of the boronic ester is crucial. Impurities can interfere with the catalytic cycle and lead to lower yields and the formation of byproducts. It is recommended to use a high-purity reagent. Neopentyl glycol boronic esters are generally stable and can be purified by column chromatography if necessary.[6]
Q5: Can I use this compound directly, or does it need to be converted to the boronic acid in situ?
A5: this compound can be used directly in the Suzuki-Miyaura reaction. The base in the reaction mixture facilitates the formation of the active boronate species required for transmetalation.[6]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for Suzuki-Miyaura coupling reactions under different conditions.
Table 1: Anhydrous Suzuki-Miyaura Coupling with Potassium Trimethylsilanolate (TMSOK)
| Aryl Halide | Boronic Ester | Catalyst | Base (equiv.) | Solvent | Temp. (°C) | Time | Yield (%) |
| 2-Bromo-4-fluoroaniline | Neopentyl 3,4-dichlorophenylboronic ester | Pd-P(t-Bu₃)-G3 | TMSOK (1.4) | THF | rt | 1.5 h | 97 |
| 4-Bromobenzotrifluoride | Neopentyl 4-fluorophenylboronic ester | Pd-P(t-Bu₃)-G3 | TMSOK (1.4) | THF | rt | 5 min | >99 |
| 1-Bromo-4-(tert-butyl)benzene | Neopentyl phenylboronic ester | Pd-P(t-Bu₃)-G3 | TMSOK (1.4) | THF | rt | 5 min | >99 |
Data compiled from Organic Syntheses, 2020, 97, 245-261.
Table 2: Suzuki-Miyaura Coupling with Various Inorganic Bases
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 18 | 98 |
| 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 18 | 95 |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ (2.0) | DME/H₂O | 80 | 12 | 90 |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ (2.0) | Dioxane | 100 | 16 | 88 |
Data is representative and compiled from various sources on Suzuki-Miyaura reactions.
Experimental Protocols
Protocol 1: Anhydrous Suzuki-Miyaura Coupling Using TMSOK
This protocol is adapted from a procedure in Organic Syntheses for the coupling of a neopentyl glycol boronic ester.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium precatalyst (e.g., Pd-P(t-Bu₃)-G3, 2 mol%)
-
Potassium trimethylsilanolate (TMSOK) (1.4 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, and the palladium precatalyst.
-
Add anhydrous THF via syringe.
-
In a separate flask, dissolve the TMSOK in anhydrous THF.
-
Slowly add the TMSOK solution to the reaction mixture at room temperature. The reaction may be exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC, GC-MS, or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling Using an Inorganic Base in an Aqueous System
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flask, add the aryl halide, this compound, and K₂CO₃.
-
Add a mixture of dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for optimizing Suzuki-Miyaura reactions.
References
stability of 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound to hydrolysis?
A1: this compound, a neopentyl glycol boronic ester, exhibits significant stability towards hydrolysis compared to the corresponding boronic acid or pinacol esters.[1][2] The steric bulk provided by the neopentyl group protects the boron center from the approach of water molecules.[3] However, prolonged exposure to aqueous acidic or basic conditions can lead to slow hydrolysis to 4-methylphenylboronic acid. For reactions requiring strictly anhydrous conditions, it is crucial to use dry solvents and reagents.
Q2: What is the thermal stability of this compound?
Q3: Can this compound be used directly in Suzuki-Miyaura reactions, or does it need to be converted to the boronic acid first?
A3: this compound can be used directly in Suzuki-Miyaura cross-coupling reactions. Kinetic studies have shown that neopentyl glycol boronic esters can transmetalate directly to the palladium catalyst without prior hydrolysis to the boronic acid.[1] In some cases, using the neopentyl glycol ester can even lead to an increased rate of reaction compared to the corresponding boronic acid.[1]
Q4: What are the common side reactions to be aware of when using this compound?
A4: The most common side reactions are similar to those observed with other boronic esters in Suzuki-Miyaura couplings and include:
-
Protodeboronation: The C-B bond is cleaved and replaced by a C-H bond, leading to the formation of toluene as a byproduct. This can be promoted by moisture or acidic conditions.
-
Homocoupling: The coupling of two molecules of the p-tolyl group to form 4,4'-bitolyl. This is often a result of side reactions involving the palladium catalyst.
-
Hydrolysis: As mentioned in Q1, slow hydrolysis to 4-methylphenylboronic acid can occur in the presence of water.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling Reaction
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | 1. Increase Reaction Temperature: Cautiously increase the temperature in increments of 10 °C. 2. Extend Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 3. Optimize Catalyst and Ligand: Consider screening different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and phosphine ligands (e.g., SPhos, XPhos) to find a more active catalytic system. |
| Protodeboronation of the Boronic Ester | 1. Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). 2. Choice of Base: Use a non-aqueous base or minimize the amount of water if an aqueous base is necessary. |
| Catalyst Deactivation | 1. Thoroughly Degas the Reaction Mixture: Before adding the palladium catalyst, degas the solvent and reaction mixture by bubbling with an inert gas or by freeze-pump-thaw cycles. 2. Use High-Purity Reagents: Impurities can poison the catalyst. |
| Poor Quality of the Boronic Ester | 1. Check Purity: Assess the purity of the this compound by NMR or melting point. 2. Store Properly: Store the compound in a cool, dry place, preferably under an inert atmosphere, to prevent degradation. |
Issue 2: Formation of Significant Byproducts
| Byproduct | Possible Cause | Troubleshooting Steps |
| Homocoupling Product (4,4'-bitolyl) | Side reactions of the palladium catalyst. | 1. Optimize Reaction Conditions: Lowering the reaction temperature or using a different solvent may reduce homocoupling. 2. Use a Different Catalyst/Ligand System: Some catalyst systems are more prone to promoting homocoupling than others. |
| Protodeboronation Product (Toluene) | Presence of water or acidic impurities. | 1. Strict Anhydrous Conditions: As mentioned above, ensure all components of the reaction are dry. 2. Use a Non-acidic Base: Avoid bases that can generate acidic species in the reaction mixture. |
| Hydrolysis Product (4-methylphenylboronic acid) | Presence of water in the reaction. | 1. Minimize Water Content: If aqueous conditions are unavoidable, use the minimum amount of water required. 2. Use a Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst can sometimes improve reaction efficiency and minimize hydrolysis. |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling:
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting Suzuki-Miyaura reactions.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 3. benchchem.com [benchchem.com]
preventing deboronation of 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the deboronation of 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is deboronation and why is it a concern for this compound?
A1: Deboronation is the cleavage of the carbon-boron bond, which leads to the loss of the boronic ester functional group. For this compound, this is a significant issue as it results in the formation of inactive byproducts, reducing the yield and purity of desired products in reactions such as Suzuki-Miyaura cross-coupling.
Q2: What are the primary pathways that lead to the deboronation of my compound?
A2: The three main pathways for deboronation of this compound are:
-
Hydrolysis: Reaction with water, often catalyzed by acid or base, cleaves the boronic ester to form p-tolylboronic acid and neopentyl glycol. The resulting boronic acid is often less stable and prone to further degradation.
-
Oxidation: Exposure to oxidizing agents or reactive oxygen species can lead to oxidative cleavage of the carbon-boron bond, converting the arylboronic ester to a phenol.
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source, replacing the boronic ester group with a hydrogen atom. This is often a significant side reaction in cross-coupling reactions, particularly under basic conditions.
Q3: How does the neopentyl glycol protecting group in my compound compare to a pinacol group in terms of stability?
A3: Boronic esters derived from neopentyl glycol, such as this compound, form a six-membered ring which is generally more thermodynamically stable than the five-membered ring of pinacol esters. However, in the context of Suzuki-Miyaura coupling, neopentyl glycol esters can exhibit faster transmetalation rates, which can sometimes correlate with a higher susceptibility to protodeboronation under certain basic conditions compared to the more sterically hindered pinacol esters.
Q4: How should I store this compound to ensure its long-term stability?
A4: To ensure long-term stability, the compound should be stored in a cool (2-8°C), dry environment, protected from light. It is crucial to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and oxidation. The container should be tightly sealed.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield in Suzuki-Miyaura coupling; significant amount of toluene detected as a byproduct. | Protodeboronation: The C-B bond is being cleaved and replaced by a proton from the reaction medium. This is often accelerated by strong bases and the presence of water. | - Use milder bases: Switch from strong bases like NaOH or KOH to milder options such as K₃PO₄, Cs₂CO₃, or KF. - Employ anhydrous conditions: Use dry solvents and reagents, and run the reaction under a strict inert atmosphere. - Lower the reaction temperature: High temperatures can promote protodeboronation. |
| Formation of 4-methylphenol as a major impurity. | Oxidative Deboronation: The boronic ester is being oxidized. This can be caused by dissolved oxygen in the solvent or the presence of other oxidizing species. | - Thoroughly degas all solvents: Use techniques such as freeze-pump-thaw or sparging with an inert gas (argon or nitrogen) prior to use. - Maintain a strict inert atmosphere: Ensure the reaction vessel is well-sealed and under a positive pressure of an inert gas throughout the experiment. - Avoid sources of radicals: Ensure reagents are pure and free from peroxides. |
| TLC/LC-MS analysis shows the presence of p-tolylboronic acid and neopentyl glycol. | Hydrolysis: The boronic ester is reacting with water present in the solvents or reagents. | - Use anhydrous solvents and reagents: Dry solvents using appropriate methods (e.g., molecular sieves, distillation) and ensure all other reagents are anhydrous. - Perform aqueous workups quickly and at low temperatures: If an aqueous workup is necessary, perform it rapidly and with cold solutions to minimize the contact time with water. - Use a buffered aqueous solution: If applicable to your reaction, using a buffer at a pH where the ester is more stable can help. |
| Difficulty in purifying the product, with the compound degrading on the silica gel column. | Instability on silica gel: Residual acidity on the silica gel can promote hydrolysis or other decomposition pathways. | - Neutralize silica gel: Pre-treat the silica gel with a solution of a non-nucleophilic base (e.g., triethylamine in the eluent) and then flush with the eluent to remove excess base before loading the compound. - Consider alternative purification methods: If the compound is particularly sensitive, explore other techniques like recrystallization or preparative thin-layer chromatography on a less acidic stationary phase. |
Data Presentation
Comparative Stability of Arylboronic Esters
The following table summarizes the qualitative and comparative stability of this compound (a neopentyl glycol ester) against other common boronic acid derivatives. Quantitative data for the specific target molecule is limited in the literature; therefore, trends are inferred from closely related structures.
| Parameter | Arylboronic Acid | Aryl Pinacol Boronate | Aryl Neopentyl Glycol Boronate (Target Compound) |
| Hydrolytic Stability | Low | Moderate to High | High (generally more stable than pinacol esters) |
| Oxidative Stability | Low | Moderate | Moderate |
| Stability to Protodeboronation | Low | Moderate to High | Moderate (can be more susceptible than pinacol esters under certain basic conditions) |
| Ease of Handling/Storage | Poor (can form boroxines) | Good | Good |
| Chromatographic Stability | Poor | Moderate | Moderate to Good |
pH-Dependent Stability (Qualitative)
The stability of boronic esters is significantly influenced by pH. The following provides a general guide to the stability of this compound across different pH ranges.
| pH Range | Predominant Deboronation Pathway | Relative Stability |
| Acidic (pH < 4) | Acid-catalyzed hydrolysis | Moderate to Low |
| Neutral (pH 4-8) | Generally most stable range | High |
| Basic (pH > 8) | Base-catalyzed hydrolysis and protodeboronation | Moderate to Low |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Receipt and Initial Storage: Upon receipt, store the compound in its original tightly sealed container at 2-8°C, away from light.
-
Handling: All handling of the solid compound should be performed in a glovebox or under a positive pressure of an inert gas (argon or nitrogen) to minimize exposure to air and moisture. Use dry, clean spatulas and weighing boats.
-
Preparation of Solutions: Prepare solutions using anhydrous, degassed solvents. Add the solvent to the flask containing the boronic ester under an inert atmosphere.
-
Long-term Storage of Solutions: If a solution needs to be stored, it should be kept in a sealed container under an inert atmosphere at low temperature (e.g., -20°C). However, it is always recommended to use freshly prepared solutions.
Protocol 2: Minimizing Deboronation During an Aqueous Workup
-
Cooling: Before the workup, cool the reaction mixture to 0°C in an ice bath. This will slow down the rate of hydrolysis.
-
Extraction: Perform the extraction with a pre-chilled, deoxygenated organic solvent and cold deionized water or brine.
-
Minimize Contact Time: Work quickly to minimize the time the organic layer containing the boronic ester is in contact with the aqueous phase. Separate the layers promptly.
-
Drying: Dry the isolated organic layer thoroughly with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
Solvent Removal: Remove the solvent under reduced pressure at a low temperature (e.g., < 40°C).
Protocol 3: Prevention of Protodeboronation in a Suzuki-Miyaura Coupling Reaction
-
Reagent Preparation:
-
Thoroughly dry all glassware in an oven and cool under a stream of inert gas.
-
Use anhydrous and degassed solvents.
-
Use a mild base (e.g., K₃PO₄ or Cs₂CO₃) that has been dried prior to use.
-
-
Reaction Setup:
-
To a dry flask under an inert atmosphere, add the aryl halide, this compound (1.1-1.5 equivalents), the dried base (2-3 equivalents), and the palladium catalyst and ligand.
-
Add the degassed solvent via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at the lowest effective temperature. Monitor the reaction progress by TLC or LC-MS.
-
Avoid prolonged reaction times once the starting material is consumed to prevent product degradation.
-
-
Workup:
-
Upon completion, cool the reaction to room temperature.
-
Proceed with a rapid, cold aqueous workup as described in Protocol 2.
-
Visualizations
Deboronation Pathways
Technical Support Center: Synthesis of 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane. It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this synthesis, with a focus on optimizing palladium catalyst loading.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting catalyst loading for the synthesis of this compound via Miyaura borylation?
A typical starting point for palladium catalyst loading in Miyaura borylation reactions is between 1-3 mol%. For initial experiments, a concentration of 2 mol% of a suitable palladium catalyst, such as Pd(dppf)Cl₂, is often a good balance between reaction efficiency and cost. Optimization may allow for a reduction in catalyst loading, in some cases as low as 0.5 mol%, particularly with highly active catalyst systems.
Q2: I am observing a low yield of the desired product. What are the most common causes?
Low yields in the synthesis of this compound can be attributed to several factors:
-
Inactive Catalyst: The palladium catalyst may be inactive or may have decomposed. Ensure that the catalyst is of high quality and has been stored under appropriate conditions (e.g., under an inert atmosphere).
-
Suboptimal Reaction Conditions: The reaction temperature, time, or choice of base and solvent can significantly impact the yield. These parameters should be systematically optimized.
-
Presence of Water or Oxygen: Miyaura borylation reactions are sensitive to water and oxygen. Ensure that all solvents and reagents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Side Reactions: The formation of byproducts, such as homocoupled products or protodeboronated starting material, can consume the reactants and reduce the yield of the desired boronic ester.
Q3: What are the common side reactions in this synthesis, and how can they be minimized?
The two most prevalent side reactions are:
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic ester group with a hydrogen atom. It can be minimized by ensuring strictly anhydrous reaction conditions and by using a suitable base, such as potassium acetate, which is generally less prone to causing this side reaction compared to stronger bases.
-
Homocoupling: This involves the coupling of two molecules of the aryl halide or two molecules of the newly formed boronic ester. Homocoupling can be reduced by using a suitable ligand that promotes the desired cross-coupling pathway and by maintaining a low concentration of the active Pd(0) species.
Q4: How does the choice of palladium catalyst and ligand affect the reaction?
The choice of palladium precursor and ligand is critical for the success of the Miyaura borylation. Catalysts like Pd(dppf)Cl₂ are commonly used and are often effective. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. For challenging substrates, or to achieve lower catalyst loadings, more advanced catalyst systems or different phosphine ligands might be necessary.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis of this compound.
Problem: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst. - Ensure proper storage of the catalyst under an inert atmosphere. - Consider using a different palladium precatalyst. |
| Insufficient Catalyst Loading | - Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%). - Refer to the Data Presentation section for the effect of catalyst loading on yield. |
| Suboptimal Temperature | - Optimize the reaction temperature. A typical range for Miyaura borylation is 80-110 °C. - Monitor the reaction progress at different temperatures using TLC or GC-MS. |
| Inappropriate Base or Solvent | - Screen different bases (e.g., KOAc, K₃PO₄). Potassium acetate is often a good choice to minimize side reactions. - Ensure the solvent (e.g., dioxane, toluene) is anhydrous and degassed. |
| Presence of Oxygen | - Thoroughly degas the solvent before use (e.g., by sparging with argon or freeze-pump-thaw cycles). - Maintain a positive pressure of an inert gas throughout the reaction. |
Problem: Significant Formation of Side Products (e.g., Homocoupling, Protodeboronation)
| Possible Cause | Suggested Solution |
| Reaction Temperature Too High | - Lower the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions. |
| Inappropriate Base | - Use a milder base like potassium acetate (KOAc). Stronger bases can promote protodeboronation. |
| Presence of Water | - Ensure all reagents and solvents are scrupulously dried. Water can lead to protodeboronation. |
| Suboptimal Ligand | - Consider using a different phosphine ligand that may favor the desired cross-coupling over side reactions. |
Data Presentation
The following table provides representative data on the effect of palladium catalyst loading on the yield of a Miyaura borylation reaction for the synthesis of an aryl neopentyl glycol boronic ester, which is structurally similar to this compound. This data is intended to serve as a guideline for optimization studies.
Table 1: Effect of Pd(dppf)Cl₂ Catalyst Loading on the Yield of a Representative Aryl Neopentyl Glycol Boronic Ester
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 5.0 | 12 | 95 |
| 3.0 | 12 | 92 |
| 2.0 | 12 | 88 |
| 1.0 | 24 | 85 |
| 0.5 | 24 | 75 |
Note: This data is illustrative and based on typical results for Miyaura borylation reactions. Optimal conditions for the synthesis of this compound may vary.
Experimental Protocols
General Protocol for the Synthesis of this compound via Miyaura Borylation
This protocol provides a general procedure that can be optimized for specific laboratory conditions.
Materials:
-
4-Bromotoluene
-
Bis(neopentyl glycolato)diboron (B₂neo₂)
-
Palladium(II) bis(diphenylphosphino)ferrocene dichloride (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc), anhydrous
-
1,4-Dioxane, anhydrous and degassed
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-bromotoluene (1.0 equiv), bis(neopentyl glycolato)diboron (1.1 equiv), potassium acetate (1.5 equiv), and Pd(dppf)Cl₂ (e.g., 2 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous and degassed 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
Technical Support Center: Troubleshooting Suzuki Couplings with 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and detailed information for Suzuki-Miyaura coupling reactions involving 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound over p-tolylboronic acid?
A1: this compound, a neopentyl glycol boronic ester, offers enhanced stability compared to the corresponding boronic acid. This increased stability helps to prevent common side reactions like protodeboronation (cleavage of the C-B bond) and the formation of boroxine anhydrides, which can lead to more reproducible results and higher isolated yields, especially in complex syntheses.
Q2: My Suzuki coupling reaction with this compound is showing low to no yield. What are the most common initial checks I should perform?
A2: When encountering low yields, a systematic check of your reagents and reaction setup is crucial:
-
Reagent Quality:
-
Boronic Ester: Although more stable than boronic acids, neopentyl glycol esters can still hydrolyze if exposed to moisture for extended periods. Ensure it has been stored under anhydrous conditions.
-
Aryl Halide: Verify the purity of your aryl halide, as impurities can inhibit the catalyst.
-
Catalyst and Ligand: Palladium catalysts and phosphine ligands are sensitive to air and moisture. Use fresh reagents or test their activity on a reliable, well-established reaction.
-
Base: The purity and anhydrous nature of the base are critical. Use a freshly opened bottle or dry the base before use.
-
-
Reaction Conditions:
-
Inert Atmosphere: Ensure your reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and phosphine ligands.
-
Solvent Degassing: Thoroughly degas your solvent(s) to remove dissolved oxygen, which can lead to catalyst deactivation and homocoupling side reactions.
-
Q3: I am observing a significant amount of homocoupling of the tolyl group. What causes this and how can I prevent it?
A3: Homocoupling, the formation of bitolyl, is often caused by the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of the boronic ester molecules. To minimize this side reaction:
-
Rigorously degas your solvent(s) before use.
-
Maintain a strict inert atmosphere throughout the reaction setup and duration.
-
Using a Pd(0) source directly, rather than a Pd(II) precatalyst that requires in-situ reduction, can sometimes help.
Q4: I suspect my boronic ester is degrading during the reaction. How can I mitigate this?
A4: While more stable than boronic acids, neopentyl glycol esters can still be susceptible to protodeboronation under certain conditions. Consider the following:
-
Choice of Base: The base activates the boronic ester but can also promote its degradation. Milder bases such as potassium phosphate (K₃PO₄) or potassium fluoride (KF) can be beneficial.
-
Anhydrous Conditions: Although some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation. Running the reaction under anhydrous conditions may improve the outcome.[1]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of boronic ester degradation.
Q5: What is the role of the base in the Suzuki coupling, and how do I choose the right one?
A5: The base is crucial for the transmetalation step of the catalytic cycle. It activates the boronic ester, making it more nucleophilic and facilitating the transfer of the tolyl group to the palladium center. The choice of base can significantly impact the reaction yield. Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). For neopentyl glycol boronic esters, especially under anhydrous conditions, bases like potassium trimethylsilanolate (TMSOK) have been shown to be effective, while others like potassium tert-butoxide may be ineffective.
Troubleshooting Guide for Failed Reactions
This guide provides a structured approach to troubleshooting failed or low-yielding Suzuki couplings with this compound.
Problem 1: No or Low Conversion of Starting Materials
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Test the catalyst system on a known, reliable Suzuki coupling (e.g., phenylboronic acid and bromobenzene). Consider using a more robust pre-catalyst. |
| Ineffective Base | The chosen base may not be suitable for activating the neopentyl glycol boronate. Screen different bases such as K₃PO₄, Cs₂CO₃, or consider anhydrous conditions with TMSOK.[2] |
| Poor Solvent Quality | Ensure solvents are anhydrous and have been properly degassed to remove oxygen. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. Be aware that higher temperatures can also increase side reactions. |
| Insufficient Reaction Time | Monitor the reaction over a longer period (e.g., up to 24 hours) by taking aliquots and analyzing them by TLC, GC-MS, or LC-MS. |
Problem 2: Formation of Side Products
Observed Side Products and Mitigation Strategies:
| Side Product | Cause | Mitigation Strategy |
| Homocoupling Product (Bitolyl) | Presence of oxygen leading to oxidative coupling of the boronic ester. | Improve degassing of solvents and ensure a strict inert atmosphere. |
| Protodeboronation Product (Toluene) | Hydrolysis of the boronic ester followed by cleavage of the C-B bond. | Use anhydrous conditions. Employ a milder base (e.g., K₃PO₄, KF). Reduce reaction time and/or temperature. |
| Dehalogenation of Aryl Halide | Reduction of the aryl halide starting material. | Use a non-protic solvent and a non-hydroxide base. Bulky, electron-rich phosphine ligands can also disfavor this pathway. |
Experimental Protocols
General Protocol for a Successful Suzuki Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Water, 10:1 mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Example Yield Data (Hypothetical based on typical Suzuki couplings):
| Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 4-Bromotoluene | Pd(dppf)Cl₂ (2) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 92 |
| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1.5) / SPhos (3) | Cs₂CO₃ | Toluene | 110 | 8 | 78 |
Diagrams
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yielding Suzuki couplings.
References
Technical Support Center: Large-Scale Synthesis of 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound at an industrial scale.
| Issue | Potential Causes | Troubleshooting Steps & Solutions |
| Low Yield or Incomplete Conversion | 1. Presence of Moisture: Boronic acids and their esters are susceptible to hydrolysis.[1] 2. Inefficient Water Removal: In the esterification of p-tolylboronic acid with neopentyl glycol, incomplete removal of water can shift the equilibrium back to the starting materials. 3. Suboptimal Reaction Temperature: Incorrect temperature can lead to slow reaction rates or decomposition. 4. Catalyst Deactivation (for Miyaura Borylation Route): Oxygen can deactivate the palladium catalyst, leading to homocoupling and reduced yield.[2] | 1. Rigorous Drying of Reagents and Solvents: Ensure all starting materials, solvents, and equipment are thoroughly dried. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1] 2. Efficient Azeotropic Distillation: When using a Dean-Stark apparatus, ensure efficient reflux and separation of water. The reaction is best monitored by observing the cessation of water collection.[3] 3. Temperature Optimization: For the esterification reaction, maintain a reflux temperature that allows for efficient water removal without decomposing the product. For borylation routes, optimize the temperature based on the specific catalyst and solvent system, typically between 80-110 °C.[2] 4. Thorough Degassing: Degas solvents and the reaction mixture thoroughly to prevent catalyst deactivation.[2] |
| Product Decomposition or Instability | 1. Hydrolysis: Exposure to water during workup or storage can lead to the hydrolysis of the boronic ester back to the boronic acid.[1] 2. Oxidation: Boronic acids and esters can be prone to oxidation.[1] 3. Protodeboronation: The C-B bond can be cleaved, especially in the presence of acid, base, or certain metal catalysts, leading to the formation of toluene.[4][5] | 1. Anhydrous Workup and Storage: Use anhydrous solvents for extraction and washing. Dry the final product thoroughly and store it under an inert atmosphere at low temperatures.[1] 2. Inert Atmosphere: Handle the product under an inert atmosphere to minimize exposure to oxygen. 3. Control pH and Catalyst Choice: Avoid strongly acidic or basic conditions during workup. If using a metal-catalyzed route, select catalysts and conditions known to minimize protodeboronation.[5] |
| Difficulties in Purification | 1. Oily or Waxy Product: Boronic esters can be difficult to crystallize.[1] 2. Streaking on Silica Gel Chromatography: The Lewis acidic nature of silica gel can lead to product degradation or streaking during column chromatography.[1][6] 3. Co-elution with Impurities: Non-polar impurities, such as homocoupling byproducts or toluene, may co-elute with the product. | 1. Recrystallization: Attempt recrystallization from non-polar solvents like hexanes or heptanes. Seeding may be necessary to induce crystallization. 2. Modified Silica Gel Chromatography: Use silica gel impregnated with boric acid to reduce Lewis acidity and minimize streaking.[6] Alternatively, neutral alumina can be used as the stationary phase.[7] 3. Derivatization: Convert the crude boronic ester to a more crystalline diethanolamine adduct for purification via precipitation, followed by hydrolysis to regenerate the pure boronic ester.[2] 4. Solvent Extraction: A basic wash can help remove unreacted p-tolylboronic acid.[5][8] |
| Formation of Impurities | 1. Homocoupling: Dimerization of the aryl group (biphenyl formation) can occur, especially in palladium-catalyzed reactions.[9] 2. Protodeboronation: Formation of toluene due to cleavage of the C-B bond.[4] 3. Boroxine Formation: Dehydration of the starting p-tolylboronic acid can lead to the formation of the corresponding boroxine. | 1. Optimize Reaction Conditions: For catalytic routes, ensure a properly degassed reaction mixture and an active catalyst to minimize homocoupling.[9] 2. Careful Control of pH and Temperature: Minimize exposure to conditions that promote protodeboronation.[5] 3. Use High-Quality Starting Materials: Ensure the p-tolylboronic acid is of high purity to minimize boroxine content. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the large-scale synthesis of this compound?
A1: The most common and straightforward method for large-scale synthesis is the direct esterification of p-tolylboronic acid with neopentyl glycol. This reaction is typically carried out in a solvent that forms an azeotrope with water, such as toluene or benzene, using a Dean-Stark apparatus to drive the reaction to completion by removing the water byproduct.[3]
Q2: What are the critical parameters to control during the scale-up of the esterification reaction?
A2: Key parameters to control include:
-
Purity of Starting Materials: Ensure high purity of both p-tolylboronic acid and neopentyl glycol.
-
Efficient Water Removal: The rate of water removal is critical for reaction completion. The design of the reactor and Dean-Stark trap should be optimized for large volumes.
-
Temperature Control: Maintain a steady reflux to ensure efficient azeotropic removal of water without causing thermal degradation of the product.
-
Agitation: Good mixing is essential to ensure uniform temperature and concentration throughout the reactor.
Q3: How can I minimize the formation of the toluene byproduct (protodeboronation)?
A3: Protodeboronation is often promoted by acidic or basic conditions and can be catalyzed by certain metals.[4][5] To minimize its formation, maintain a neutral pH during workup and purification. If using a palladium-catalyzed synthesis route, careful selection of the catalyst, ligands, and base is crucial.
Q4: What are the recommended purification methods for industrial-scale production?
A4: For large-scale purification, the following methods are recommended:
-
Recrystallization: This is often the most cost-effective and scalable method if a suitable solvent system can be identified.
-
Distillation: Although less common for this specific compound due to its relatively high boiling point, vacuum distillation could be an option if the product is thermally stable under the required conditions.
-
Chromatography: While less ideal for very large quantities due to cost and solvent consumption, column chromatography using boric acid-treated silica gel or neutral alumina can be effective for high-purity requirements.[6][7]
Q5: Are there any specific safety precautions for the large-scale synthesis of this compound?
A5: Yes, several safety precautions should be taken:
-
Handling of Boronic Acids: Arylboronic acids can be mutagenic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5]
-
Solvent Handling: The use of large volumes of flammable solvents like toluene requires a well-ventilated area, grounding of equipment to prevent static discharge, and adherence to all relevant safety protocols for handling flammable liquids.
-
Exothermic Reactions: While the esterification is not typically highly exothermic, some borylation reactions can be.[1] Monitor the reaction temperature closely and have a cooling system in place.
-
Inert Atmosphere: When working with organometallic reagents or palladium catalysts, maintaining an inert atmosphere is crucial not only for reaction efficiency but also for safety to prevent potential ignition of flammable reagents.
Experimental Protocols
Protocol 1: Esterification of p-Tolylboronic Acid with Neopentyl Glycol
This protocol describes a general procedure for the synthesis of this compound via direct esterification.
Materials and Equipment:
-
p-Tolylboronic acid
-
Neopentyl glycol
-
Toluene
-
Large-scale reaction vessel equipped with a mechanical stirrer, heating mantle, temperature probe, and a Dean-Stark apparatus with a condenser.
Procedure:
-
Charge the reaction vessel with p-tolylboronic acid (1.0 equiv), neopentyl glycol (1.1 equiv), and toluene (sufficient to allow for efficient stirring and reflux).
-
Heat the mixture to reflux with vigorous stirring.
-
Collect the water byproduct in the Dean-Stark trap. Continue the reflux until no more water is collected, indicating the reaction is complete.[3]
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with deionized water to remove any unreacted neopentyl glycol.[3]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Remove the toluene under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., hexanes).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 9. Yoneda Labs [yonedalabs.com]
effect of temperature on 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound?
A1: The main factors influencing the stability of this compound are temperature, moisture, and pH. Boronic esters are susceptible to hydrolysis, especially in the presence of water, which can revert the compound to p-toluenylboronic acid and 5,5-dimethyl-1,3-propanediol (neopentyl glycol).[1][2] Elevated temperatures can accelerate this degradation and may lead to further decomposition.[3][4]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored at 2-8°C in a tightly sealed container to protect it from moisture and air. It is crucial to store it in a dry environment.
Q3: What are the visible signs of degradation?
A3: Visual signs of degradation can include a change in the physical appearance of the solid, such as clumping or discoloration. However, the primary degradation pathway, hydrolysis, may not always result in a visible change. The most reliable way to assess degradation is through analytical techniques like NMR spectroscopy or chromatography, which can detect the presence of the parent boronic acid and diol.
Q4: At what temperature does this compound begin to decompose?
Q5: Can I use this compound in aqueous solutions?
A5: The use of this compound in aqueous solutions should be approached with caution due to the risk of hydrolysis.[1][2] The rate of hydrolysis is dependent on the pH and temperature of the solution. If aqueous conditions are necessary, it is recommended to use the compound shortly after dissolution and to control the pH. For applications requiring high stability in aqueous media, consider alternative boronic acid protecting groups.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the use of this compound in experimental settings.
Issue 1: Inconsistent reaction yields or unexpected byproducts.
-
Possible Cause: Degradation of the boronic ester prior to or during the reaction.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Before use, check the purity of the this compound using a suitable analytical method (e.g., ¹H NMR) to ensure it has not hydrolyzed.
-
Ensure Anhydrous Conditions: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis.
-
Control Reaction Temperature: If the reaction is performed at an elevated temperature, consider if a lower temperature could be sufficient to minimize thermal decomposition.[6]
-
pH Control: If the reaction medium is aqueous or protic, buffer the solution to a neutral or slightly acidic pH to slow down hydrolysis.
-
Issue 2: Poor solubility or phase separation during the reaction.
-
Possible Cause: Formation of p-toluenylboronic acid and/or neopentyl glycol due to hydrolysis. p-Toluenylboronic acid has different solubility profiles than its neopentyl ester.
-
Troubleshooting Steps:
-
Analyze Byproducts: Attempt to isolate and identify the unexpected solid or separate phase. NMR or mass spectrometry can confirm the presence of the hydrolysis products.
-
Solvent System Modification: If hydrolysis is unavoidable but minimal, a co-solvent system may help to solubilize all components.
-
Review Storage and Handling: Ensure that the compound was stored correctly and handled under anhydrous conditions to prevent hydrolysis before its addition to the reaction.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 204.08 g/mol | [7][8] |
| Recommended Storage Temperature | 2-8°C | |
| Neopentyl Glycol Thermal Degradation Onset | ~135°C | |
| Benzene-diboronic Acid Boroxine Formation | ~210°C | [5] |
Experimental Protocols
Protocol 1: Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)
This protocol outlines a general procedure for determining the thermal stability of this compound.
-
Objective: To determine the onset temperature of thermal decomposition and to quantify mass loss as a function of temperature.
-
Instrumentation: A thermogravimetric analyzer.
-
Methodology:
-
Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a tared TGA pan.
-
Place the pan into the TGA furnace.
-
Heat the sample from ambient temperature to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).
-
The analysis should be performed under a controlled atmosphere, typically an inert gas such as nitrogen, to prevent oxidation.
-
Record the mass of the sample as a function of temperature. The resulting TGA curve will show the temperatures at which mass loss occurs, indicating decomposition.
-
Protocol 2: Investigation of Thermal Transitions using Differential Scanning Calorimetry (DSC)
This protocol provides a general method for identifying thermal transitions such as melting and decomposition.
-
Objective: To determine the melting point and to observe any endothermic or exothermic events associated with decomposition.
-
Instrumentation: A differential scanning calorimeter.
-
Methodology:
-
Accurately weigh a small sample (typically 2-5 mg) of this compound into a DSC pan.
-
Seal the pan hermetically to contain any volatiles released upon heating.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a desired temperature range.
-
Record the differential heat flow between the sample and the reference as a function of temperature. Endothermic peaks will indicate events such as melting, while exothermic peaks may indicate decomposition or crystallization.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Primary degradation pathway of the compound.
References
- 1. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 2. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS#:201733-56-4 | 5,5,5',5'-Tetramethyl-2,2'-bi(1,3,2-dioxaborinane) | Chemsrc [chemsrc.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C12H17BO2 | CID 23005406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
Validation & Comparative
A Head-to-Head Comparison: 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane vs. Pinacol Boronic Esters in Modern Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of complex synthetic campaigns. Boronic acid derivatives are indispensable tools in carbon-carbon and carbon-heteroatom bond formation, with the Suzuki-Miyaura cross-coupling reaction being a cornerstone of modern synthetic chemistry. While pinacol boronic esters have long been the workhorses in this field, alternative reagents such as 5,5-dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane, a neopentyl glycol-derived boronic ester, are gaining traction due to their distinct stability and reactivity profiles.
This guide provides an objective, data-driven comparison of this compound and its corresponding pinacol boronic ester counterpart, 2-(p-tolyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. We will delve into their relative stability, performance in Suzuki-Miyaura cross-coupling reactions, and practical considerations such as synthesis and purification, supported by experimental data and detailed protocols.
At a Glance: Key Performance Attributes
| Feature | This compound (Neopentyl Glycol Ester) | 2-(p-tolyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester) |
| Chemical Stability | Generally higher thermal and hydrolytic stability.[1][2] | Good stability, but can be prone to hydrolysis and degradation on silica gel.[3][4][5] |
| Reactivity in Suzuki-Miyaura Coupling | Can exhibit faster reaction rates under certain conditions.[2][6] | Widely used and effective, but can be less reactive than neopentyl esters in some cases.[6] |
| Synthesis | Straightforward esterification of p-tolylboronic acid with neopentyl glycol. | Standard esterification of p-tolylboronic acid with pinacol.[7][8] |
| Purification | Generally more amenable to standard chromatographic purification due to higher stability. | Can be challenging to purify by silica gel chromatography due to potential hydrolysis and streaking.[3][4][5] |
| Physical State | Often crystalline solids. | Can be oils or low-melting solids.[3][5] |
Delving Deeper: Stability and Reactivity
The stability of a boronic ester is a critical factor that influences its shelf-life, handling, and purification. While pinacol esters offer a significant stability advantage over free boronic acids, they are not without their limitations. The equilibrium of their formation is reversible, and they can be susceptible to hydrolysis, particularly during chromatographic purification on silica gel.[3][4][5]
Neopentyl glycol boronic esters, such as this compound, are generally considered to be more robust. The six-membered dioxaborinane ring and the gem-dimethyl groups contribute to increased steric hindrance around the boron atom, affording greater protection from nucleophilic attack and hydrolysis.[1][2]
This enhanced stability does not necessarily translate to lower reactivity. In fact, studies have shown that neopentyl glycol boronic esters can exhibit superior performance in Suzuki-Miyaura cross-coupling reactions. For instance, kinetic studies on the transmetalation step have revealed that neopentyl boronic esters can react significantly faster than their pinacol counterparts under specific reaction conditions.[6]
Quantitative Comparison of Reaction Times in a Model Suzuki-Miyaura Reaction
| Boronic Ester | Relative Reaction Time (hours) |
| Neopentyl Arylboronic Ester | ~0.3[6] |
| Pinacol Arylboronic Ester | ~5.5[6] |
| Arylboronic Acid | ~1.2[6] |
This data, from a study on the reaction of a palladium complex with different boronic esters, illustrates the potential for significantly accelerated reaction times with the neopentyl ester.
Experimental Protocols
Synthesis of Boronic Esters
General Procedure for the Synthesis of this compound:
To a solution of p-tolylboronic acid (1.0 eq) in a suitable solvent such as toluene or dichloromethane, is added neopentyl glycol (1.1 eq). The mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC or GC-MS for the disappearance of the starting material. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to afford the desired neopentyl glycol boronic ester.
General Procedure for the Synthesis of 2-(p-tolyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:
In a round-bottom flask, p-tolylboronic acid (1.0 eq) and pinacol (1.0 eq) are dissolved in an appropriate solvent like diethyl ether or THF.[7][8] Anhydrous magnesium sulfate (1.5 eq) is added as a drying agent.[7][8] The suspension is stirred at room temperature for 16-24 hours.[7][8] The solid is then filtered off, and the filtrate is concentrated under reduced pressure. The resulting crude product can be purified by distillation or chromatography.[7]
Comparative Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a framework for comparing the performance of the two boronic esters in a typical Suzuki-Miyaura reaction.
Reaction Scheme:
Figure 1. General scheme of the Suzuki-Miyaura cross-coupling reaction.
Procedure:
Two separate reactions are set up under identical conditions, one with this compound and the other with 2-(p-tolyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
In a nitrogen-flushed flask, the aryl halide (1.0 eq), the respective boronic ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.02 eq), and a base (e.g., K2CO3, 2.0 eq) are combined in a suitable solvent (e.g., toluene/water or dioxane/water). The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and monitored by TLC or GC-MS at regular intervals to determine the reaction rate and conversion. Upon completion, the reaction is worked up by extracting with an organic solvent, washing with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure. The yield of the biaryl product is determined after purification by column chromatography.
Visualizing the Concepts
Figure 2. Factors influencing the stability and purification of neopentyl glycol vs. pinacol boronic esters.
Figure 3. A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion and Outlook
The choice between this compound and its pinacol boronic ester analog is not merely a matter of tradition but a strategic decision that can significantly impact the efficiency and practicality of a synthetic route. While pinacol esters remain valuable and widely used reagents, the enhanced stability and, in some cases, superior reactivity of neopentyl glycol boronic esters make them a compelling alternative, particularly in complex syntheses where purification challenges and reaction robustness are major concerns.
For researchers and drug development professionals, a careful evaluation of the specific requirements of their synthetic targets, including the nature of the substrates and the desired reaction conditions, will guide the optimal selection of the boronic ester. The continued exploration and adoption of more stable and reactive building blocks like this compound will undoubtedly contribute to the advancement of efficient and scalable chemical synthesis.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. orgsyn.org [orgsyn.org]
Neopentyl vs. Pinacol Boronic Esters in Suzuki Coupling: A Reactivity Showdown
For researchers, scientists, and drug development professionals navigating the nuanced landscape of Suzuki-Miyaura cross-coupling reactions, the choice of boronic ester can significantly impact reaction efficiency and outcomes. While pinacol boronic esters have long been the workhorses of synthetic chemistry due to their stability, emerging evidence highlights the superior reactivity of neopentyl glycol-derived boronic esters in many cases. This guide provides an objective, data-driven comparison of these two widely used reagents, offering insights into their relative performance and the mechanistic underpinnings of their reactivity.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, valued for its broad applicability and the low toxicity of its boron-based reagents.[1][2] The stability and ease of handling of boronic esters, in particular, have made them popular coupling partners.[1][3] However, not all boronic esters are created equal. The choice of the diol protecting group on the boron atom can have a profound effect on the kinetics and overall success of the coupling reaction.
The Stability-Reactivity Trade-off
A central theme in the selection of a boronic acid derivative is the balance between stability and reactivity. Boronic acids, while often highly reactive, can be prone to decomposition pathways like protodeboronation.[1] Boronate esters, such as those derived from pinacol and neopentyl glycol, offer enhanced stability, making them easier to handle, purify, and store.[3][4]
Pinacol boronic esters are widely used due to their high stability and commercial availability.[5] However, this stability can sometimes translate to sluggish reactivity, particularly in challenging coupling reactions.[6] This has led to the exploration of alternative diols, with neopentyl glycol emerging as a compelling candidate that often strikes a more favorable balance between stability and enhanced reactivity.[7]
Kinetic and Performance Data: Neopentyl Esters Take the Lead
Kinetic studies have provided quantitative evidence for the differing reactivities of neopentyl and pinacol boronic esters. In a key study, the transmetalation step of the Suzuki-Miyaura reaction was investigated, revealing that neopentyl boronic esters can exhibit significantly faster reaction rates compared to their pinacol counterparts.[1]
The steric bulk of the methyl groups on the pinacol ring is thought to hinder the formation of key intermediates in the catalytic cycle.[1] Specifically, sterically hindered esters like pinacol boronic esters do not readily form the Pd–O–B linked pre-transmetalation intermediates that are crucial for the transfer of the organic group from boron to palladium.[1] In contrast, less sterically encumbered esters, such as neopentyl boronic esters, can form these intermediates more readily, leading to faster overall reaction rates.[1]
Table 1: Comparison of Reaction Times for the Formation of Cross-Coupling Product 5 [1]
| Boronic Ester | Approximate Reaction Time (h) |
| Neopentyl | ~0.3 |
| Pinacol | ~5.5 |
| Arylboronic Acid | ~1.2 |
Note: These times were observed in a specific reaction system and may vary depending on the substrates and conditions.
Further studies have shown that by switching from a boronic acid to a neopentyl glycol ester and employing a suitable base like potassium trimethylsilanolate (TMSOK) in ethereal solvents, reaction times can be dramatically reduced, in some cases by a factor of ten, with a concurrent improvement in isolated product yield.[8]
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[9][10] The nature of the boronic ester directly influences the crucial transmetalation step.
Figure 1. Simplified Suzuki-Miyaura catalytic cycle.
The boronic ester must be activated by a base to form a boronate complex, which then undergoes transmetalation with the palladium(II) species.[11] The rate of this step is sensitive to the steric and electronic properties of the boronic ester. The less hindered nature of the neopentyl glycol backbone facilitates the approach of the boronate to the palladium center, accelerating the transmetalation process.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with Neopentyl Glycol Boronic Esters and TMSOK[9]
This protocol is representative of the advantageous conditions for employing neopentyl glycol boronic esters.
Materials:
-
Aryl halide (1.0 equiv)
-
Neopentyl glycol boronic ester (1.2 equiv)
-
Potassium trimethylsilanolate (TMSOK) (1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., a phosphine ligand, 1-5 mol%)
-
Anhydrous solvent (e.g., THF, dioxane)
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, neopentyl glycol boronic ester, palladium pre-catalyst, and ligand.
-
Add the anhydrous solvent via syringe.
-
In a separate flask, dissolve the TMSOK in the anhydrous solvent.
-
Add the TMSOK solution to the reaction mixture dropwise at room temperature. An exotherm may be observed.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by an appropriate technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The choice between neopentyl and pinacol boronic esters in Suzuki-Miyaura coupling is not merely a matter of tradition or availability. A growing body of evidence strongly suggests that neopentyl glycol boronic esters offer a distinct advantage in terms of reactivity, often leading to faster reaction times and improved yields, particularly in challenging coupling scenarios. This enhanced reactivity is attributed to reduced steric hindrance around the boron atom, which facilitates the crucial transmetalation step in the catalytic cycle. While pinacol esters remain valuable for their exceptional stability, researchers and process chemists should consider neopentyl boronic esters as a powerful alternative for optimizing Suzuki-Miyaura cross-coupling reactions. The use of anhydrous conditions with bases such as potassium trimethylsilanolate can further unlock the synthetic potential of these highly reactive coupling partners.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. figshare.com [figshare.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Unstable boronic acid and pinacol ester cross-coupling enabled by an “on-cycle” precatalyst [morressier.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
comparative study of boronic esters for specific organic transformations
A Comparative Guide to Boronic Esters in Key Organic Transformations
For researchers, scientists, and drug development professionals, the selection of the appropriate boronic ester is a critical decision that can significantly influence the outcome of a synthetic sequence. This guide provides an objective comparison of the performance of various boronic esters in three pivotal organic transformations: the Suzuki-Miyaura cross-coupling, photoredox-mediated C-C bond formation, and Photoinduced Electron Transfer-Reversible Addition-Fragmentation Chain Transfer (PET-RAFT) polymerization. The information is supported by experimental data and detailed methodologies to aid in reagent selection and experimental design.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[1][2] The choice of the boron reagent, whether a boronic acid or a boronic ester, directly impacts reaction efficiency, stability, and scope.[3][4] This section compares the most commonly used boronic esters: pinacol, neopentyl, and N-methyliminodiacetic acid (MIDA) esters.
Data Presentation: Performance in Suzuki-Miyaura Coupling
The following table summarizes the key performance differences between various boronic esters in a representative Suzuki-Miyaura cross-coupling of an aryl bromide with the corresponding arylboronic ester.
| Boronic Ester Type | Stability | Reactivity | Typical Yield | Handling | Key Advantages |
| Pinacol (Bpin) | High; generally stable to air and moisture.[3][5] | Moderate to high; often requires hydrolysis to the boronic acid for transmetalation.[6] | Good to Excellent | Crystalline solids, easy to handle and purify.[3][7] | Widely available, good balance of stability and reactivity.[8] |
| Neopentyl Glycol | High | Reportedly more reactive than pinacol esters in some cases.[9] | Good to Excellent | Similar to pinacol esters. | Can offer improved reactivity under anhydrous conditions.[8] |
| MIDA (N-methyliminodiacetic acid) | Exceptionally high; stable to chromatography and a wide range of reaction conditions.[10][11] | Low; requires a slow-release hydrolysis step to generate the active boronic acid.[10] | Good to Excellent | Crystalline solids, easy to handle.[10] | Enables iterative cross-coupling and use of unstable boronic acids.[10][11] |
Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic ester.[4][12]
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water 4:1, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, boronic ester, palladium catalyst, and base.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at 80-100 °C and monitor by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Mandatory Visualization: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][13]
Photoredox Catalysis: Boronic Esters as Radical Precursors
Photoredox catalysis has emerged as a powerful tool for the formation of C-C bonds under mild conditions.[14][15] Boronic acids and their esters can serve as effective precursors to generate alkyl and aryl radicals via single-electron transfer.[14][16]
Data Presentation: Comparison of Boronic Species in Photoredox Catalysis
| Boronic Species | Activation Method | Reactivity | Typical Yield | Key Advantages |
| Boronic Acids | Often form trimeric boroxines which are more reactive.[14] | Generally more reactive than esters.[14] | Good to Excellent | High reactivity. |
| Pinacol Esters (Bpin) | Require activation with a Lewis base (e.g., quinuclidin-3-ol, DMAP) or formation of an electron donor-acceptor (EDA) complex.[14][17] | Less reactive than boronic acids but highly tunable.[14] | Good to Excellent | High stability, broad substrate scope.[16][17] |
Experimental Protocol: Representative Photoredox-Mediated C(sp²)–C(sp³) Coupling
This protocol outlines a general procedure for the photoredox-catalyzed coupling of an alkylboronic ester with an electron-deficient olefin.[14]
Materials:
-
Alkylboronic pinacol ester (0.2 mmol)
-
Electron-deficient olefin (0.8 mmol)
-
Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 2 mol%)
-
Lewis base (e.g., quinuclidin-3-ol, 20 mol%)
-
Solvent (e.g., Acetonitrile, 2 mL)
-
Blue LED light source (450 nm)
Procedure:
-
In a vial, combine the alkylboronic pinacol ester, electron-deficient olefin, photocatalyst, and Lewis base.
-
Add the solvent and degas the mixture with argon for 10 minutes.
-
Seal the vial and irradiate with a blue LED light source with stirring.
-
Monitor the reaction by TLC or GC/MS.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography.
Mandatory Visualization: General Workflow for Photoredox Activation of Boronic Esters
Caption: General experimental workflow for photoredox C-C coupling using boronic esters.
PET-RAFT Polymerization: Boronic Esters as Functional Monomers
Photoinduced Electron Transfer-Reversible Addition-Fragmentation Chain Transfer (PET-RAFT) polymerization is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights and architectures.[18] Vinylboronic acid pinacol ester (VBpin) has been successfully employed as a monomer in PET-RAFT polymerization, leading to polymers with dynamic properties.[19]
Data Presentation: Performance of Vinylboronic Acid Pinacol Ester in PET-RAFT
| Monomer | Polymerization Control | Molecular Weight Distribution (Đ) | Key Features of Polymer |
| Vinylboronic acid pinacol ester (VBpin) | Good control over molecular weight and dispersity.[19] | Typically low (Đ < 1.3).[19] | Boronic ester functionalities allow for post-polymerization modification and the creation of dynamic covalent bonds.[19][20] |
Experimental Protocol: Representative PET-RAFT Polymerization of VBpin
This protocol provides a general procedure for the PET-RAFT polymerization of vinylboronic acid pinacol ester.
Materials:
-
Vinylboronic acid pinacol ester (VBpin, 1.0 g)
-
RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)
-
Photocatalyst (e.g., fac-Ir(ppy)₃)
-
Solvent (e.g., DMF)
-
Light source (e.g., blue LED)
Procedure:
-
In a Schlenk tube, dissolve VBpin, the RAFT agent, and the photocatalyst in the solvent.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Backfill with an inert gas (e.g., argon) and place the tube under the light source.
-
Stir the reaction at room temperature and monitor the conversion by ¹H NMR.
-
After reaching the desired conversion, quench the polymerization by exposing the solution to air and light.
-
Precipitate the polymer in a non-solvent (e.g., cold methanol) and dry under vacuum.
Mandatory Visualization: Logical Relationship in PET-RAFT Polymerization
Caption: Key relationships in the PET-RAFT polymerization of vinylboronic acid pinacol ester.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. scientificupdate.com [scientificupdate.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. youtube.com [youtube.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. A Lewis Base Catalysis Approach for the Photoredox Activation of Boronic Acids and Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Vinyl boronate polymers with dynamic exchange properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to a Validated Synthetic Route Utilizing 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane
Introduction
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the formation of carbon-carbon bonds remains a cornerstone. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for this purpose, celebrated for its versatility and functional group tolerance.[1] This guide provides a comprehensive validation of a synthetic route employing 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane, a neopentyl glycol boronic ester, for use in Suzuki-Miyaura coupling.[2][3] We present a comparative analysis against traditional organoboron reagents, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a clear perspective on its advantages.
Neopentyl glycol boronic esters, such as this compound, have emerged as highly stable and reactive alternatives to conventional boronic acids and other boronic esters.[3][4] Their enhanced stability helps to prevent common side reactions like protodeboronation, while their reactivity, particularly under anhydrous conditions, can lead to improved reaction times and yields.[5]
Comparative Performance Analysis
The choice of an organoboron reagent is critical to the success of a Suzuki-Miyaura coupling reaction. The following table summarizes the performance of this compound in comparison to its common alternatives: p-tolylboronic acid and the corresponding pinacol boronic ester.
| Parameter | This compound (Neopentyl Ester) | p-Tolylboronic Acid | 2-(p-tolyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester) |
| Reagent Stability | High; resistant to protodeboronation and stable for storage. | Moderate; susceptible to protodeboronation and trimerization to boroxines. | High; generally more stable than boronic acids.[4] |
| Typical Yield (%) | Very Good to Excellent (often >90%).[3][5] | Variable; can be high but often reduced by side reactions. | Good to Excellent; widely used with reliable outcomes. |
| Reaction Time | Often shorter, especially in anhydrous conditions (e.g., 1-2 hours).[5] | Can be longer; may require extended heating (e.g., overnight). | Generally efficient, often comparable to neopentyl esters (e.g., overnight).[6] |
| Optimal Conditions | Versatile; excels in anhydrous ethereal solvents.[5] | Typically requires aqueous base and protic co-solvents. | Flexible; commonly used with aqueous bases but also effective in anhydrous systems. |
| Key Advantages | Excellent stability, high reactivity, and often leads to cleaner reactions with higher yields.[5] | Commercially available and cost-effective for many applications. | Good stability and a vast literature precedent.[4] |
| Common Side Reactions | Minimal; reduced incidence of protodeboronation. | Protodeboronation, homocoupling of the aryl halide. | Potential for competitive hydrolysis of the ester under certain conditions. |
Experimental Protocols
Detailed methodologies are provided for the synthesis of the neopentyl boronic ester and its subsequent application in a representative Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of this compound
This procedure outlines the condensation reaction between p-tolylboronic acid and neopentyl glycol.[3]
Materials:
-
p-Tolylboronic acid (1.0 equiv)
-
Neopentyl glycol (1.1 equiv)
-
Toluene
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add p-tolylboronic acid, neopentyl glycol, and toluene.
-
Heat the mixture to reflux and allow it to stir for 2-4 hours, collecting the water byproduct in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude solid in a suitable organic solvent (e.g., ethyl acetate), dry over anhydrous MgSO₄, filter, and concentrate to yield the pure product. A yield of over 95% can be expected.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for coupling an aryl halide with this compound.[6]
Materials:
-
Aryl halide (e.g., Aryl bromide, 1.0 equiv)
-
This compound (1.1 - 1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 - 0.1 equiv)
-
Base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane and Water, 10:1 v/v)
Procedure:
-
To a pressure-rated reaction vessel equipped with a stir bar, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the anhydrous 1,4-dioxane and water.
-
Sparge the resulting mixture with the inert gas for 10-15 minutes to degas the solution.
-
Add the palladium catalyst to the mixture and continue sparging for an additional 5 minutes.
-
Seal the vessel securely and place it in a preheated oil bath at 85-100 °C.
-
Allow the reaction to stir overnight, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent via rotary evaporation.
-
Purify the crude product by flash column chromatography to obtain the desired biaryl compound.
Visualized Workflows and Mechanisms
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Performance of 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane with Different Catalysts: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of the organoboron reagent and the catalyst system is critical to the success of this reaction. This guide provides a detailed comparison of the performance of 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane, a neopentylglycol boronic ester, with various palladium-based catalyst systems.
This compound offers a balance of stability and reactivity. Compared to the corresponding boronic acid, it is more stable and easier to handle, while kinetic studies suggest that electron-rich neopentyl esters can lead to increased rates of transmetalation compared to their boronic acid counterparts under certain conditions.[1] It is often more reactive than the corresponding pinacol boronic ester.[2] The selection of an appropriate catalyst and ligand is paramount to achieving high yields and reaction efficiency. This guide summarizes quantitative data, provides detailed experimental protocols, and visualizes key chemical processes to aid in the selection of optimal reaction conditions.
Data Presentation: Performance of Various Catalysts
The following table summarizes the performance of different palladium catalyst systems in the Suzuki-Miyaura coupling of this compound or the closely related p-tolylboronic acid with various aryl halides. It is important to note that direct comparison of yields can be influenced by differing reaction conditions, substrates, and reaction times.
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 4-Bromoanisole | K₃PO₄ | THF | 60 | 19 | 85 | [3] |
| Pd(PPh₃)₄ | 2-Bromotoluene | K₃PO₄ | THF | 60 | 19 | 78 | [3] |
| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | K₂CO₃ | Water/Acetonitrile (4:1) | 37 | 18 | >99 | |
| Pd(OAc)₂ / PCy₃ | 4-Bromotoluene | K₂HPO₄·3H₂O | Methanol | 90 | N/A | 89 | [4] |
| Pd(dppf)Cl₂ | 4-Iodoanisole | Cs₂CO₃ | 1,4-Dioxane | 80 | 1.5 | 96 | [5] |
| Pd-P(t-Bu)₃-G3 | 2-Bromo-4-fluoroaniline | KOSi(CH₃)₃ | THF | 23 | 0.5 | 99 | [6] |
Note: The data presented is compiled from different sources with varying substrates and conditions and should be used as a qualitative guide.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for Suzuki-Miyaura coupling reactions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide with this compound using Pd(PPh₃)₄
This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of aryl halides.[3]
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.25 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas
Procedure:
-
To a dry reaction vessel under an inert atmosphere (Nitrogen or Argon), add the aryl bromide, this compound, Pd(PPh₃)₄, and K₃PO₄.
-
Add anhydrous THF to the vessel.
-
Heat the reaction mixture to 60 °C and stir for the required time (e.g., 19 hours), monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Anhydrous Suzuki-Miyaura Coupling of an Aryl Bromide with a Neopentyl Boronic Ester
This protocol is specifically designed for the anhydrous coupling of boronic esters using a silanolate base.[6]
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd-P(t-Bu)₃-G3 precatalyst (2 mol%)
-
Potassium trimethylsilanolate (KOSi(CH₃)₃) (1.4 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas
Procedure:
-
In an oven-dried flask under an inert atmosphere, charge the aryl bromide, this compound, and the Pd-P(t-Bu)₃-G3 precatalyst.
-
Seal the flask, evacuate, and backfill with nitrogen three times.
-
Add anhydrous THF via syringe.
-
In a separate flask, dissolve potassium trimethylsilanolate in anhydrous THF.
-
Add the potassium trimethylsilanolate solution to the reaction mixture dropwise at room temperature.
-
Stir the reaction at room temperature and monitor its progress.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the residue by flash column chromatography.
Mandatory Visualization
The following diagrams illustrate the fundamental signaling pathway of the Suzuki-Miyaura reaction and a typical experimental workflow.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
A Comparative Guide to Boronic Ester Reagents in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals engaged in synthetic organic chemistry, the selection of an appropriate boronic acid derivative is a critical determinant for the success of Suzuki-Miyaura cross-coupling reactions. 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane, a neopentyl glycol-derived boronic ester, is a valuable reagent in this context. However, a range of alternative reagents exist, each offering a unique profile of reactivity, stability, and handling characteristics. This guide provides an objective comparison of this compound with its primary alternatives, supported by experimental data and detailed protocols to inform reagent selection.
The primary alternatives to neopentyl glycol boronic esters include pinacol boronic esters, N-methyliminodiacetic acid (MIDA) boronates, and potassium trifluoroborates. Each of these reagent classes interacts differently within the palladium catalytic cycle, influencing reaction efficiency, substrate scope, and functional group tolerance.
Performance Comparison of Boronic Acid Derivatives
The choice of a boronic acid surrogate often involves a trade-off between reactivity and stability. While highly reactive species may lead to faster reaction times, they are often more susceptible to degradation, which can negatively impact yields and reproducibility. The following table summarizes the key performance characteristics of this compound and its alternatives.
| Reagent Class | Structure | Key Advantages | Key Disadvantages | Typical Reaction Conditions |
| Neopentyl Glycol Boronic Esters | R-B(O)₂C₅H₁₀ | Good balance of reactivity and stability.[1] | Can be less reactive than boronic acids.[1] | Pd catalyst, base (e.g., K₂CO₃, Cs₂CO₃), organic solvent (e.g., toluene, dioxane), heat. |
| Pinacol Boronic Esters | R-B(pin) | High stability, often crystalline and easy to handle, widely commercially available.[2][3] | Generally less reactive than boronic acids and neopentyl esters, may require more forcing conditions.[1][4][5] | Similar to neopentyl esters, but may require higher temperatures or stronger bases. |
| MIDA Boronates | R-B(MIDA) | Exceptionally stable, air- and moisture-tolerant, suitable for iterative cross-coupling.[4][6] | Requires a deprotection step (hydrolysis) to release the active boronic acid, potentially slowing the reaction.[7] | Pd catalyst, base (e.g., aq. NaOH, K₃PO₄) for in situ or prior hydrolysis, organic solvent.[8] |
| Potassium Trifluoroborates | [R-BF₃]K | Highly stable crystalline solids, resistant to protodeboronation, air- and moisture-stable.[9][10][11][12][13] | Often require specific conditions for efficient transmetalation. | Pd catalyst, base (e.g., Cs₂CO₃, K₂CO₃), often in aqueous or biphasic solvent systems.[9] |
| Boronic Acids | R-B(OH)₂ | Generally the most reactive species in Suzuki-Miyaura coupling.[2][14] | Prone to decomposition (protodeboronation, oxidation), can be difficult to purify and handle.[2][12] | Pd catalyst, base, wide range of solvent systems. |
Experimental Protocols
The successful application of these reagents is highly dependent on the specific reaction conditions. Below are representative experimental protocols for a Suzuki-Miyaura coupling reaction using different boronic acid derivatives.
General Suzuki-Miyaura Coupling Protocol using Neopentyl Glycol or Pinacol Boronic Esters
-
To a reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic ester (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous solvent (e.g., toluene, dioxane, or THF/water mixture) is added.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete (monitored by TLC or GC/MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol for Suzuki-Miyaura Coupling using MIDA Boronates
-
Hydrolysis Step (if not performed in situ): The MIDA boronate (1.0 equiv) is dissolved in a suitable solvent (e.g., THF). An aqueous solution of a base (e.g., 1 M NaOH) is added, and the mixture is stirred at room temperature for 1-2 hours to effect hydrolysis to the corresponding boronic acid.
-
Coupling Step: In a separate reaction vessel, the aryl halide (1.0 equiv), palladium catalyst, and base are combined under an inert atmosphere.
-
The pre-hydrolyzed boronic acid solution (or the MIDA boronate directly for in situ hydrolysis protocols) is added to the reaction vessel, followed by the reaction solvent.
-
The reaction is heated and worked up as described in the general protocol. A recent development allows for Suzuki-Miyaura couplings with MIDA boronates to be conducted in water at room temperature.[8]
Protocol for Suzuki-Miyaura Coupling using Potassium Trifluoroborates
-
To a reaction vessel, add the aryl halide (1.0 equiv), the potassium trifluoroborate salt (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (e.g., RuPhos, 5-10 mol%), and a base (e.g., Cs₂CO₃, 3.0 equiv).[9]
-
The vessel is purged with an inert gas.
-
A solvent system, often a mixture of an organic solvent and water (e.g., toluene/water or THF/water), is added.[9]
-
The mixture is heated with vigorous stirring to the appropriate temperature (e.g., 85 °C) until the reaction is complete.[9]
-
Workup and purification are carried out following the general protocol.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The choice of the boronic acid derivative primarily influences the transmetalation step.
Caption: The Suzuki-Miyaura catalytic cycle and the activation of various boronic acid derivatives.
Logical Workflow for Reagent Selection
The selection of an appropriate boronic acid derivative is a multi-faceted decision that depends on the specific requirements of the synthetic target and the overall synthetic strategy. The following decision tree illustrates a logical workflow for this process.
Caption: Decision tree for selecting the appropriate boronic acid derivative.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 10. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 11. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate organoboron reagent is a critical factor that dictates the efficiency, yield, and practicality of synthetic routes. This guide provides an objective comparison of 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane, a neopentyl glycol-derived boronic ester, with other commonly employed boronic acid derivatives in the context of the Suzuki-Miyaura cross-coupling reaction. This analysis is supported by experimental findings from the literature to aid in the rational design of cross-coupling strategies.
Executive Summary: The Stability-Reactivity Trade-off
The choice between different organoboron reagents for Suzuki-Miyaura coupling hinges on a crucial balance between stability and reactivity. While boronic acids are generally the most reactive species, they often suffer from instability, leading to challenges in purification and storage. Boronic esters, such as those derived from pinacol and neopentyl glycol, offer enhanced stability.
This compound stands out for its high stability, being a crystalline solid that is less prone to decomposition pathways like protodeboronation compared to the free p-tolylboronic acid. However, this increased stability comes at the cost of reduced reactivity. Kinetic studies have shown that neopentyl glycol boronic esters exhibit a significantly slower rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle, compared to both the parent boronic acid and the corresponding pinacol ester.[1]
Quantitative Performance Comparison
| Feature | p-Tolylboronic Acid | p-Tolylboronic Acid Pinacol Ester | This compound (Neopentyl Glycol Ester) |
| Reactivity (Transmetalation Rate) | Highest | Moderate | Lowest[1] |
| Stability (Shelf-life, Handling) | Low (prone to dehydration and protodeboronation) | High (generally stable crystalline solid) | Very High (stable crystalline solid) |
| Purification of Starting Material | Can be challenging | Generally straightforward | Straightforward |
| Typical Reaction Times | Shortest | Moderate | Longest |
| Reaction Conditions | Milder conditions often suffice | May require slightly more forcing conditions | May require more forcing conditions or longer reaction times |
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction. Please note that optimization for specific substrates is often necessary.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanistic Insights and Visualization
The reactivity of boronic esters in the Suzuki-Miyaura reaction is influenced by several factors, primarily affecting the crucial transmetalation step. The following diagram illustrates the key factors influencing the transmetalation rate for different boronic esters.
Caption: Factors influencing the transmetalation rate and practical yield.
Conclusion
This compound is a highly stable and easy-to-handle organoboron reagent that serves as a valuable alternative to the more reactive but less stable p-tolylboronic acid. Its primary advantage lies in its robustness, which can be beneficial in complex, multi-step syntheses where the stability of starting materials is paramount. However, researchers should be aware of its lower reactivity, which may necessitate longer reaction times or more forcing conditions to achieve comparable yields to those obtained with boronic acids or pinacol esters. The choice of the optimal boron reagent will ultimately depend on the specific requirements of the synthetic target and the overall synthetic strategy.
References
A Cost-Benefit Analysis of 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane for Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Boron Reagents in C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical component of this reaction is the organoboron reagent. This guide presents a cost-benefit analysis of 5,5-dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane (also known as p-tolylboronic acid neopentyl ester) and compares its performance with two common alternatives: p-tolylboronic acid and potassium p-tolyltrifluoroborate. This analysis is based on currently available experimental data and pricing information to assist researchers in selecting the most appropriate reagent for their synthetic needs.
Executive Summary: The Balance of Reactivity, Stability, and Cost
The choice of a boron reagent for Suzuki-Miyaura coupling often involves a trade-off between reactivity, stability, and cost.
-
p-Tolylboronic acid is generally the most reactive of the three, often leading to faster reaction times. However, it is also the most susceptible to degradation via protodeboronation and oxidation, which can impact its shelf-life and the reproducibility of results.
-
Potassium p-tolyltrifluoroborate offers enhanced stability compared to the boronic acid. These crystalline solids are easier to handle and store, and they readily participate in high-yielding Suzuki-Miyaura couplings.
-
This compound , a neopentyl boronate ester, provides a significant stability advantage over the free boronic acid. Boronate esters are often crystalline, easy to handle, and amenable to purification by chromatography. This increased stability, however, can sometimes be accompanied by lower reactivity, potentially requiring more forcing reaction conditions.
Performance Comparison in a Model Suzuki-Miyaura Coupling
Table 1: Performance Comparison of p-Tolylboron Reagents in the Suzuki-Miyaura Coupling with 4-Bromoanisole
| Reagent | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| p-Tolylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene / H₂O | 80 | 2 | 98 |
| Potassium p-tolyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | THF / H₂O | Reflux | 7 | 89 (with 1-bromonaphthalene) |
Note: The yield for potassium p-tolyltrifluoroborate is for a similar coupling with 1-bromonaphthalene, as direct data with 4-bromoanisole was not found. The reactivity is expected to be comparable.
Cost Analysis
The cost of the boron reagent is a significant factor in the overall cost-effectiveness of a synthetic route, particularly for large-scale applications. The following table provides an approximate cost comparison based on currently available online pricing. Please note that prices are subject to change and may vary between suppliers.
Table 2: Cost Comparison of p-Tolylboron Reagents
| Reagent | Molecular Weight ( g/mol ) | Price (USD) | Quantity (g) | Cost per Gram (USD/g) | Cost per Mole (USD/mol) |
| This compound | 204.08 | Price on Request | - | - | - |
| p-Tolylboronic acid | 135.96 | ~25 - 40 | 5 | ~5 - 8 | ~680 - 1088 |
| Potassium p-tolyltrifluoroborate | 198.03 | ~48 | 1 | ~48 | ~9504 |
Note: Pricing for this compound was not publicly available from the searched suppliers and requires a direct quote.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these reactions. Below are representative protocols for the Suzuki-Miyaura coupling using p-tolylboronic acid and potassium p-tolyltrifluoroborate.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromoanisole with p-Tolylboronic Acid
Materials:
-
4-Bromoanisole
-
p-Tolylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add 4-bromoanisole (1.0 mmol), p-tolylboronic acid (1.1 mmol), Pd(OAc)₂ (0.002 mmol), and PCy₃·HBF₄ (0.004 mmol).
-
Add cesium carbonate (2.0 mmol).
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add degassed toluene (4 mL) and degassed water (0.4 mL) via syringe.
-
Stir the mixture vigorously and heat to 80 °C.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS). The reaction is typically complete within 2 hours.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with Potassium p-Tolyltrifluoroborate (General Procedure)
Materials:
-
Aryl bromide (e.g., 1-bromonaphthalene as a proxy for 4-bromoanisole)
-
Potassium p-tolyltrifluoroborate
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine the aryl bromide (1.0 equiv), potassium p-tolyltrifluoroborate (1.5 equiv), PdCl₂(dppf) (0.03 equiv), and Cs₂CO₃ (3.0 equiv).
-
Purge the vessel with an inert gas.
-
Add a degassed mixture of THF and water (e.g., 9:1 ratio).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress. The reaction may take several hours (e.g., 7 hours).
-
After completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Visualization of Key Processes
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Reagent Comparison
A logical workflow for comparing these boron reagents in a research setting is depicted below.
Caption: A typical experimental workflow for comparing different boron reagents.
Conclusion and Recommendations
The selection of the optimal p-tolylboron reagent for a Suzuki-Miyaura coupling depends on the specific priorities of the synthesis.
-
For rapid, small-scale reactions where reagent stability is less of a concern and cost is a primary driver, p-tolylboronic acid is a viable option due to its high reactivity and lower purchase price.
-
For applications requiring high reproducibility, ease of handling, and excellent stability, particularly in complex, multi-step syntheses or for library generation, potassium p-tolyltrifluoroborate is a strong candidate, despite its higher cost.
-
This compound is expected to offer a balance of good stability, similar to the trifluoroborate, with potentially more favorable solubility in organic solvents. While a direct cost and performance comparison is currently limited by the availability of public data, its properties make it an attractive alternative to boronic acids, especially when issues with reagent decomposition are encountered.
It is recommended that for any new substrate, a small-scale screening of different boron reagents and reaction conditions be performed to identify the most efficient and cost-effective protocol for the desired transformation.
Navigating the Nuances of Boronic Esters: A Comparative Guide to 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane in Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to the successful synthesis of complex molecules. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura reaction, organoboron reagents are indispensable building blocks. Among the various forms of these reagents, boronic esters offer enhanced stability compared to their corresponding boronic acids. This guide provides an objective comparison of 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane, a neopentyl glycol-derived boronic ester, with other commonly used alternatives, supported by experimental data and detailed protocols to inform reagent selection.
This compound serves as a valuable reagent for introducing the p-tolyl group in carbon-carbon bond formation. Its neopentyl glycol protecting group imparts greater stability than free boronic acid, making it easier to handle, purify, and store. However, this enhanced stability often comes at the cost of reduced reactivity, a critical trade-off in Suzuki-Miyaura cross-coupling reactions. This guide will delve into the limitations of this reagent, compare its performance with other boronic acid surrogates, and provide practical experimental guidelines.
Performance Comparison of Boronic Acid Alternatives
The choice of an organoboron reagent in Suzuki-Miyaura coupling reactions significantly impacts the efficiency, robustness, and practicality of a synthetic route. While boronic acids are often the most reactive species, their instability can be a significant drawback.[1] Boronic esters, such as those derived from neopentyl glycol (e.g., this compound), pinacol, and N-methyliminodiacetic acid (MIDA), offer a more stable alternative.[2][3]
The following tables summarize the key characteristics and comparative performance of these reagents.
Table 1: Qualitative Comparison of Boronic Acid Reagents
| Reagent Type | Key Advantages | Key Disadvantages |
| Boronic Acids | High reactivity, often leading to faster reactions.[1] | Prone to decomposition (protodeboronation, oxidation), can be difficult to purify.[1][2] |
| Pinacol Esters | Good stability, commercially available, compatible with many reaction conditions. | Can be less reactive than boronic acids, especially with hindered substrates.[4] |
| Neopentyl Glycol Esters | Good balance of stability and reactivity.[5] | Can exhibit slower reaction rates compared to boronic acids.[3] |
| MIDA Esters | Highly stable to chromatography and a range of reaction conditions, allowing for iterative cross-coupling.[2][6] | Often require a dedicated deprotection step to release the boronic acid. |
| Potassium Trifluoroborates | Crystalline, air- and moisture-stable solids with a long shelf-life.[2] | Typically require specific conditions for efficient coupling. |
Table 2: Quantitative Comparison of Transmetalation Rates for Various Boron Reagents
This table presents data from kinetic studies on the transmetalation step of the Suzuki-Miyaura reaction, providing a quantitative measure of the relative reactivity of different boronic acid derivatives.
| Entry | Boron Reagent | Relative Rate |
| 1 | 4-Fluorophenylboronic acid | 1.00 |
| 2 | Pinacol 4-fluorophenylboronate | ~0.1 (qualitative) |
| 3 | Neopentyl glycol 4-fluorophenylboronate | ~0.25 (qualitative) |
| 4 | Diisopropyl 4-fluorophenylboronate | 1.42 |
| 5 | Catechol 4-fluorophenylboronate | 4.20 |
| Data adapted from kinetic studies on the transmetalation step of the Suzuki-Miyaura reaction.[1] |
The data indicates that neopentyl glycol boronic esters, such as this compound, exhibit a transmetalation rate that is significantly slower than the corresponding free boronic acid and catechol boronate. While more reactive than the sterically hindered pinacol ester, this reduced reactivity is a key limitation, particularly in challenging coupling reactions.
Limitations of this compound
The primary limitation of this compound stems from the inherent trade-off between stability and reactivity.
-
Reduced Reactivity with Sterically Hindered Substrates: The steric bulk of the neopentyl glycol protecting group, combined with that of the p-tolyl substituent, can hinder the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. This is especially problematic when coupling with sterically demanding partners, such as ortho-substituted aryl halides. In such cases, the reaction may require higher catalyst loadings, more forcing conditions (higher temperatures, longer reaction times), or may fail to proceed to completion altogether.[7]
-
Slower Reaction Kinetics: As evidenced by the comparative rate data, the transmetalation step for neopentyl glycol boronates is slower than for free boronic acids.[1] This can lead to longer overall reaction times, which may be undesirable in high-throughput synthesis or in the preparation of molecules with sensitive functional groups that may degrade under prolonged heating.
-
Potential for Incomplete Conversion: In couplings with less reactive aryl halides (e.g., aryl chlorides) or electronically deactivated partners, the lower reactivity of the neopentyl glycol boronate may result in incomplete conversion of the starting materials, leading to lower isolated yields of the desired product.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for overcoming the inherent limitations of a given reagent.
Protocol 1: General Suzuki-Miyaura Coupling using a Neopentyl Glycol Boronic Ester
This protocol is adapted from a procedure for the anhydrous, homogeneous Suzuki-Miyaura cross-coupling of boronic esters.[8]
-
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium precatalyst (e.g., Pd-P(t-Bu3)-G3, 2 mol%)
-
Potassium trimethylsilanolate (TMSOK) (1.4 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, and the palladium precatalyst.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous THF via syringe.
-
In a separate flask, dissolve TMSOK in anhydrous THF.
-
Add the TMSOK solution to the reaction mixture dropwise at room temperature. The reaction may be exothermic.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide
This protocol is a general procedure for challenging couplings of sterically hindered substrates and may be adapted for use with neopentyl glycol boronates when higher reactivity is required.[9]
-
Materials:
-
Sterically hindered aryl bromide (1.0 equiv)
-
Arylboronic acid or ester (e.g., this compound) (1.5 equiv)
-
Palladium catalyst (e.g., Pd(dba)2, 1 mol%)
-
Ligand (e.g., a bulky phosphine like R-Phos, 1 mol%)
-
Potassium phosphate (K3PO4·H2O) (3.0 equiv)
-
Anhydrous dioxane or THF
-
-
Procedure:
-
To a flame-dried, two-necked flask, add the ligand, the boronic acid/ester, the palladium catalyst, and K3PO4·H2O.
-
Cap the flask and evacuate and backfill with argon (three cycles).
-
Add the aryl bromide followed by the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 50-100 °C) for the required time (may range from hours to days).
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and water.
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Visualizing Reaction Pathways and Relationships
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps of the Suzuki-Miyaura cross-coupling reaction. The efficiency of the transmetalation step is where the limitations of less reactive boronic esters like this compound become apparent.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Diagram 2: Experimental Workflow for Comparative Analysis
This diagram outlines a logical workflow for comparing the performance of this compound with an alternative boronic acid reagent.
Caption: Workflow for comparing boronic ester performance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. orgsyn.org [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is paramount in any research and development setting. This guide provides essential, immediate safety and logistical information for the proper disposal of 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane (CAS: 380481-66-3), a common reagent in synthetic chemistry. Adherence to these procedures is critical for protecting personnel and the environment.
Immediate Safety Precautions and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. According to its Safety Data Sheet (SDS), this compound should be handled in a well-ventilated area, preferably under a chemical fume hood.[1] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times to prevent skin and eye contact.[1]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as hazardous chemical waste. Do not attempt to dispose of this compound down the drain or in regular solid waste streams.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated, properly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with the chemical and clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Waste Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials.
-
Consult your institution's specific guidelines for secondary containment requirements.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department or contractor with the full chemical name and any other relevant information from the Safety Data Sheet.
-
-
Empty Container Disposal:
-
Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but it is essential to follow your institution's specific procedures for empty container disposal.
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to this compound.
| Property | Value | Reference |
| CAS Number | 380481-66-3 | [2][3] |
| Molecular Formula | C12H17BO2 | [3][4] |
| Molecular Weight | 204.08 g/mol | [4] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane
This guide provides immediate, essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane. The following procedures are designed to ensure the safe handling and disposal of this compound, minimizing risks and environmental impact.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure. While this specific compound lacks extensive hazard data, a structurally similar compound, Bis(Neopentyl Glycolato)Diboron, is known to be an irritant to the eyes, respiratory system, and skin.[1] Therefore, a cautious approach is necessary.
Table 1: Required Personal Protective Equipment
| PPE Category | Item | Standard | Rationale |
| Eye Protection | Chemical safety goggles | ANSI Z87.1 | Protects against splashes and dust. |
| Hand Protection | Nitrile gloves | Provides resistance to a variety of chemicals and is a standard for laboratory use.[2] | |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. | |
| Foot Protection | Closed-toe shoes | Prevents injuries from spills and dropped objects.[2] | |
| Respiratory | Use in a well-ventilated area or chemical fume hood. A respirator may be required if dust or aerosols are generated. | NIOSH-approved | Avoids inhalation of potentially irritating dust or vapors.[1] |
Handling and Storage Procedures
Proper handling and storage are crucial to maintain the integrity of this compound and to ensure a safe laboratory environment. Boronic acids and their derivatives are generally stable but should be handled with care.
Operational Steps for Handling:
-
Preparation: Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure. Avoid raising dust.
-
Inert Atmosphere: While many boronic acid derivatives are air-stable, if the experimental protocol is sensitive to moisture or air, handle the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid Contamination: Use clean, dry spatulas and glassware to prevent contamination and decomposition of the compound.
-
Post-Handling: After handling, thoroughly clean the work area and any equipment used. Wash hands thoroughly with soap and water.
Storage Plan:
-
Container: Store in a tightly sealed, original container.[1]
-
Environment: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
Refrigeration: For long-term storage, refrigeration is recommended to maintain stability.[1]
Emergency and Spill Response
In the event of a spill or exposure, immediate and appropriate action is critical.
Table 2: Emergency Response Protocols
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Minor Spill | For a small spill, wear appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place it in a sealed container for disposal. Clean the spill area with soap and water. |
| Major Spill | Evacuate the area and prevent entry. Notify your supervisor and the institutional safety office immediately. If the substance is flammable, eliminate all ignition sources. Allow trained personnel with appropriate respiratory protection to handle the cleanup. |
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and comply with regulations. Boron-containing compounds are generally considered to have low environmental toxicity and biodegrade to boric acid.
Step-by-Step Disposal Guidance:
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, paper towels), in a dedicated, properly labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible waste streams.
-
Disposal Request: When the container is full or ready for disposal, follow your institution's procedures for hazardous waste pickup. Do not dispose of this chemical down the drain or in regular trash.
Workflow Diagram
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
